Product packaging for 2-Aminobenzothiazole(Cat. No.:CAS No. 102337-98-4)

2-Aminobenzothiazole

Cat. No.: B172666
CAS No.: 102337-98-4
M. Wt: 150.2 g/mol
InChI Key: UHGULLIUJBCTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminobenzothiazole (CAS 136-95-8) is a planar, heterocyclic organic compound with the molecular formula C7H6N2S and a molar mass of 150.20 g/mol . It serves as a fundamental chemical scaffold and synthetic intermediate in various research fields, particularly in the development of novel dyes and pigments, as its diazotized form is used in azo coupling reactions to create products like Basic Blue 54 . This compound is a beige to gray powder or crystalline solid with a melting point of approximately 126-134°C . It is sparingly soluble in water but shows good solubility in concentrated acids, alcohol, ether, and chloroform . This compound is typically synthesized via the cyclization of 2-bromo-substituted arylthioureas or through the reaction of anilines with isothiocyanic acid . This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should handle it with appropriate precautions, as it may pose hazards such as eye irritation and toxicity to aquatic life .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B172666 2-Aminobenzothiazole CAS No. 102337-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024467
Record name 2-Aminobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminobenzothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes (NTP, 1992)
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-AMINOBENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.5 (NTP, 1992) - Less dense than water; will float
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.000112 [mmHg]
Record name 2-Aminobenzothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

PLATES FROM WATER, LEAFLETS FROM WATER

CAS No.

136-95-8
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOBENZOTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzothiazolamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K5TLY3EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-AMINOBENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

270 °F (NTP, 1992), 132 °C
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-AMINOBENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A thorough understanding of the structural and physicochemical characteristics of the this compound core is paramount for the rational design and development of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound, detailing its structural features through various analytical techniques and outlining comprehensive experimental protocols for its characterization.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 126–129 °C[1][2][3]. It is sparingly soluble in water but shows good solubility in organic solvents such as alcohols and chloroform.

Spectroscopic and Structural Characterization

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its constituent atoms.

¹H NMR and ¹³C NMR Data

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
7.10 - 7.40 (m)Aromatic Protons
7.72 (s)Aromatic Proton
7.96 (s)Aromatic Proton
8.49 (s)-NH₂

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3344 - 3394N-H Stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3025 - 3071C-H StretchingAromatic Ring
1630 - 1641C=N StretchingThiazole Ring
1536C=N StretchingAromatic Ring
1448C-C StretchingAromatic Ring
690C-S StretchingThiazole Ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule.

UV-Vis Absorption Data

Wavelength (λmax, nm) Solvent Electronic Transition
~3451-methyl-2-pyrrolidinonen → π
261 - 262Ethanolπ → π (Benzene Ring)
222Ethanolπ → π
205 - 208Ethanolπ → π
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Mass Spectrometry Data

Technique Ion m/z (mass-to-charge ratio)
Electrospray Ionization (ESI)[M+H]⁺151.03
Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state, including precise bond lengths and angles. As confirmed by this technique, the molecule is planar and exists in the amine tautomeric form[2].

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound.

Thermal Analysis Data

Technique Parameter Value Conditions
DSCMelting Point126-129 °CHeating ramp
TGAOnset of Decomposition> 250 °CInert Atmosphere

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the characterization of this compound.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to an internal standard (e.g., TMS at 0 ppm).

Protocol 2: FTIR Spectroscopic Analysis
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of powdered this compound onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: UV-Vis Spectroscopic Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a blank.

    • Record a baseline correction with the blank in both the sample and reference beams.

    • Measure the absorbance of each of the prepared solutions from low to high concentration over a specified wavelength range (e.g., 200-800 nm).

  • Data Processing: Plot the absorbance at the wavelength of maximum absorption (λmax) against concentration to generate a calibration curve.

Protocol 4: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Protocol 5: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection:

    • Mount a suitable crystal on the goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Protocol 6: Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or alumina).

  • Instrumentation: Use a simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan into the instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Processing: Analyze the TGA curve to determine the onset of decomposition and the DSC curve to identify melting endotherms and other thermal events.

Biological Significance and Signaling Pathways

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer therapy. One of the most significant targets is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in many human cancers. Inhibition of this pathway can suppress tumor growth and proliferation.

PI3K_AKT_mTOR_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ABT This compound Derivatives ABT->PI3K Inhibit PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental and Analytical Workflow

The comprehensive characterization of this compound follows a logical workflow, integrating various analytical techniques to build a complete structural and physicochemical profile.

Characterization_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Structural & Thermal Analysis cluster_3 Data Integration & Reporting Sample This compound Sample Purity Purity Assessment (e.g., HPLC, TLC) Sample->Purity NMR NMR (¹H, ¹³C) Purity->NMR FTIR FTIR Purity->FTIR UV_Vis UV-Vis Purity->UV_Vis MS Mass Spectrometry Purity->MS XRD Single-Crystal X-ray Diffraction Purity->XRD Thermal Thermal Analysis (TGA/DSC) Purity->Thermal Data_Analysis Data Integration and Analysis NMR->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis XRD->Data_Analysis Thermal->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Caption: A typical workflow for the structural analysis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the structural analysis and characterization of this compound, a molecule of significant interest in medicinal chemistry. By employing a combination of spectroscopic, crystallographic, and thermal analysis techniques, a comprehensive understanding of its physicochemical properties can be achieved. The provided experimental protocols and workflows serve as a valuable resource for researchers in the field, facilitating the consistent and accurate characterization of this important heterocyclic scaffold and its derivatives in the pursuit of novel drug discovery.

References

physicochemical properties of 2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, largely owing to the versatile reactivity of the amino group and the benzothiazole ring system. Understanding the core physicochemical properties of this parent molecule is critical for the rational design of new derivatives, formulation development, and predicting its behavior in biological systems. This guide provides a detailed overview of the key , outlines standard experimental protocols for their determination, and illustrates relevant workflows and biological interaction concepts.

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior, from solubility in laboratory solvents to its potential interactions with biological targets. These properties are summarized below.

Data Presentation: Summary of Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₆N₂S[1][2]
Molecular Weight 150.20 g/mol [1][2]
CAS Number 136-95-8[1]
Appearance White to beige or grayish powder/flakes
Melting Point 126 - 129 °C
Boiling Point 190-195 °C (at 0.05 Torr)
pKa 4.48 (at 20°C)
Water Solubility < 0.1 g/100 mL (at 19 °C)
Solubility (Organic) Freely soluble in alcohol, chloroform, and diethyl ether.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. The following sections detail common protocols for key parameters of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid like this compound, a sharp melting range (typically 0.5-1.0°C) signifies high purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

Boiling Point Determination

Due to the high boiling point of this compound, determination is typically performed under reduced pressure to prevent decomposition. The micro-boiling point method is suitable when only small sample quantities are available.

Methodology: Micro-Boiling Point (Thiele Tube Method)

  • Sample Preparation: A few drops of the liquid sample are placed into a small test tube (e.g., 6 x 50 mm). A small, inverted capillary tube (sealed at one end) is placed inside the test tube to act as a boiling stone.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube or an oil bath.

  • Heating: The heating bath is gradually heated. Air trapped in the inverted capillary will slowly bubble out.

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed. The temperature at which the bubble stream ceases and the liquid just begins to re-enter the capillary is recorded as the boiling point.

Solubility Determination

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. The OECD Guideline for the Testing of Chemicals (OECD 105) provides standard methods.

Methodology: Flask Method (for solubilities > 10⁻² g/L)

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

  • Agitation: The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (saturation). This may require preliminary tests to determine the necessary time.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

pKa Determination

The pKa value indicates the strength of an acid or base and is vital for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant with an electrolyte like KCl.

  • Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).

  • Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then added in small, precise increments.

  • Data Analysis: The pH of the solution is recorded after each addition of titrant. The data is plotted as pH versus the volume of titrant added. The inflection point of the resulting titration curve corresponds to the pKa. Multiple titrations are performed to ensure accuracy.

Synthesis and Characterization Workflow

The synthesis of this compound and its derivatives is a cornerstone of many research programs. A typical experimental workflow involves synthesis, purification, and comprehensive characterization to confirm the structure and purity of the final product.

General Synthesis of this compound

A common and classical method involves the oxidative cyclization of an aniline derivative with a thiocyanate salt in the presence of bromine.

Protocol: From Aniline and Ammonium Thiocyanate

  • Reaction Setup: Equimolar amounts of aniline and ammonium thiocyanate are dissolved in a solvent such as glacial acetic acid or ethanol.

  • Oxidative Cyclization: A solution of bromine in the same solvent is added dropwise to the mixture while stirring, often at a controlled temperature. The reaction proceeds via the formation of a phenylthiourea intermediate, which then cyclizes.

  • Work-up: The resulting precipitate is filtered and may be redissolved in hot water. The solution is then neutralized or made basic (e.g., with sodium bicarbonate) to precipitate the this compound free base.

  • Purification: The crude product is isolated by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the pure compound.

Structural Characterization

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Characteristic peaks for this compound include N-H stretching vibrations for the primary amine (around 3100-3400 cm⁻¹) and C=N stretching of the thiazole ring (around 1630 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

    • ¹H NMR: The aromatic protons on the benzene ring typically appear as a multiplet in the δ 7.1-7.6 ppm region. The amine (-NH₂) protons show a characteristic signal that can be exchanged with D₂O.

    • ¹³C NMR: Shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Visualizations of Workflows and Biological Interactions

The following diagrams illustrate key processes and concepts relevant to the study and application of this compound.

Synthesis_and_Characterization_Workflow cluster_main start_end start_end process process decision decision analysis analysis output output start Start reagents 1. Prepare Reactants (Aniline, NH4SCN, Br2) start->reagents synthesis 2. Oxidative Cyclization reagents->synthesis workup 3. Quench & Neutralize synthesis->workup isolation 4. Crude Isolation (Filtration) workup->isolation purification 5. Purify Product (Recrystallization) isolation->purification check_purity Purity Check (TLC/HPLC) purification->check_purity check_purity->purification Impure characterization 6. Characterization check_purity->characterization Pure final_product Pure This compound characterization->final_product end End final_product->end

General workflow for synthesis and characterization.

Kinase_Inhibition_Pathway molecule molecule protein protein process process outcome outcome atp ATP kinase Protein Kinase (e.g., PI3K, RAF) atp->kinase Binds to ATP Pocket inhibitor 2-ABT Derivative (Kinase Inhibitor) inhibitor->kinase Inhibits (Allosteric or Competitive) p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates substrate Substrate Protein substrate->kinase signal Downstream Signaling p_substrate->signal response Cellular Response (e.g., Proliferation) signal->response

Mechanism of action for this compound derivatives as kinase inhibitors.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a building block, its derivatives are potent modulators of various biological pathways, particularly in oncology. A significant number of these derivatives function as kinase inhibitors.

Kinase Inhibition: Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This process is a fundamental mechanism for signal transduction, controlling cell growth, proliferation, and survival. In many cancers, kinases in pathways like the PI3K/AKT/mTOR pathway are overactive.

Derivatives of this compound have been designed to bind to the ATP-binding pocket or allosteric sites of specific kinases (e.g., PI3K, RAF, MET, CDK2), preventing the phosphorylation of their target substrates. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in tumor cell proliferation and survival. The this compound scaffold serves as a "privileged structure," providing a robust framework that can be chemically modified to achieve high affinity and selectivity for different kinase targets.

References

The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, discovery, and therapeutic applications of this compound and its derivatives. We delve into the seminal synthetic methodologies, from the classical Hugerschoff reaction to modern catalytic approaches, offering detailed experimental protocols for key transformations. The document further explores the discovery of this compound's diverse pharmacological potential, with a particular focus on its role in anticancer drug development through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade. Quantitative structure-activity relationship (QSAR) data for anticancer and antimicrobial activities are summarized in structured tables to facilitate comparison and guide future drug design efforts. This guide is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development, providing both foundational knowledge and practical experimental details.

Introduction: The Significance of the this compound Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent feature in numerous pharmacologically active molecules.[1] Among its derivatives, this compound stands out for its synthetic accessibility and the diverse biological activities exhibited by its analogues.[2] The presence of the amino group at the 2-position provides a crucial handle for synthetic modification, allowing for the facile introduction of various pharmacophores to modulate biological activity, solubility, and other pharmacokinetic properties.[3]

The discovery of the biological potential of this compound derivatives dates back to the mid-20th century, with initial investigations into their muscle relaxant properties.[4] Since then, the scaffold has been incorporated into compounds demonstrating a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5] This versatility has cemented the this compound core as a privileged structure in the design and discovery of novel therapeutic agents.

Synthesis of this compound: Key Methodologies

The construction of the this compound ring system can be achieved through several synthetic routes. This section details the most prominent methods, providing both historical context and modern advancements.

The Hugerschoff Synthesis

The Hugerschoff reaction, first reported in 1901, is a classical and widely utilized method for the synthesis of 2-aminobenzothiazoles. The reaction involves the oxidative cyclization of arylthioureas using bromine in an acidic medium.

Hugerschoff_Reaction Arylthiourea Arylthiourea Intermediate Brominated Intermediate Arylthiourea->Intermediate Br2, AcOH Product This compound Intermediate->Product Cyclization

Caption: Hugerschoff reaction mechanism.

Synthesis from Anilines and Thiocyanate

A common and practical approach involves the reaction of an aniline with a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate) in the presence of an oxidizing agent like bromine. This method allows for the in situ formation of the arylthiourea intermediate, which then undergoes cyclization.

Modern Catalytic Methods

In recent years, more efficient and environmentally benign methods employing metal catalysis have been developed. Copper-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates have emerged as a powerful tool for the synthesis of 2-aminobenzothiazoles under mild conditions. These methods often offer broader substrate scope and higher yields compared to classical approaches.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a representative derivative.

Synthesis of 6-methoxy-2-aminobenzothiazole (A1) via Thiocyanation of p-Anisidine

Materials:

  • p-Anisidine (p-methoxyaniline)

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve p-anisidine (10.6 g, 0.085 mol) in glacial acetic acid (40 mL).

  • In a separate flask, dissolve ammonium thiocyanate (23.4 g, 0.308 mol) in glacial acetic acid (75 mL).

  • Add the p-anisidine solution to the ammonium thiocyanate solution.

  • Cool the mixture to 0°C in an ice bath with constant stirring.

  • Prepare a solution of bromine (6.5 mL) in glacial acetic acid (30 mL).

  • Add the bromine solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • Continue stirring for an additional 2 hours at room temperature.

  • Pour the reaction mixture into ice water (500 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 6-methoxy-2-aminobenzothiazole.

Synthesis of N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1)

Materials:

  • This compound

  • Chloroacetyl chloride

  • Acetone

  • Triethylamine

Procedure:

  • Dissolve this compound (1.50 g, 10 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (0.87 mL, 11 mmol) to the stirred solution.

  • Add triethylamine (1.53 mL, 11 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice water (100 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

Experimental_Workflow Start Starting Materials (e.g., Aniline, Thiocyanate) Reaction Reaction (e.g., Thiocyanation, Cyclization) Start->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Filtration Filtration & Washing Workup->Filtration Drying Drying Filtration->Drying Purification Recrystallization / Chromatography Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct

Caption: General experimental workflow.

Discovery and Biological Applications

The this compound scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and colon.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µM)Reference
OMS5A549 (Lung)61.03
OMS5MCF-7 (Breast)35.15
OMS14A549 (Lung)26.09
OMS14MCF-7 (Breast)22.13
Compound 13HCT116 (Colon)6.43 ± 0.72
Compound 13A549 (Lung)9.62 ± 1.14
Compound 20HepG2 (Liver)9.99
Compound 20HCT-116 (Colon)7.44
Compound 20MCF-7 (Breast)8.27
Compound 24C6 (Glioma)4.63 ± 0.85
Compound 24A549 (Lung)39.33 ± 4.04
Compound 25MKN-45 (Gastric)0.01 ± 0.003
Compound 25H460 (Lung)0.18 ± 0.02
Compound 8iMCF7 (Breast)6.34
Compound 8mMCF7 (Breast)8.30

One of the key mechanisms underlying the anticancer effects of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 1nCandida albicans4-8
Compound 1oCandida albicans4-8
Compound 2dEnterococcus faecalis8
Compound 2dStaphylococcus aureus8
Triazole derivativeGram (+) and Gram (-) bacteria3.12

Logical Workflow: From Discovery to Drug Candidate

The development of a this compound-based drug candidate follows a logical progression from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow Discovery Scaffold Identification (this compound) Synthesis Library Synthesis & Derivative Generation Discovery->Synthesis Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADMET Properties) SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Drug Candidate In_Vivo->Candidate

Caption: Drug discovery and development.

Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its enduring importance in medicinal chemistry. This guide has provided a comprehensive overview of the key synthetic methods, detailed experimental protocols, and a summary of the biological applications of this remarkable heterocyclic system. The quantitative data and pathway diagrams presented herein are intended to serve as a valuable resource for researchers, facilitating the rational design of the next generation of this compound-based drugs. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will their potential to address a wide range of unmet medical needs.

References

2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic efficacy of these molecules is intrinsically linked to their physicochemical properties, a key aspect of which is tautomerism. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, their relative stability, the experimental and computational methods used for their study, and the biological signaling pathways influenced by their derivatives.

The Landscape of this compound Tautomerism

This compound primarily exists in a tautomeric equilibrium between two main forms: the amino form and the imino form. The imino form can further be subdivided into cis and trans isomers, leading to three potential tautomeric structures.

Tautomers cluster_amino Amino Tautomer (More Stable) cluster_imino Imino Tautomers Amino Trans_Imino Amino->Trans_Imino Proton Transfer Cis_Imino Trans_Imino->Cis_Imino Isomerization

Computational and experimental studies have consistently shown that the amino tautomer is the most stable form under most conditions.[1][2] This stability is attributed to the aromaticity of the benzothiazole ring system in this configuration.

Quantitative Stability Analysis

The relative stability of the tautomers can be quantified through computational chemistry, most notably using Density Functional Theory (DFT). The calculated relative energies provide a clear picture of the tautomeric equilibrium.

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water
Amino (T1)0.000.00
trans-Imino (T2)8.5 - 10.57.0 - 9.0
cis-Imino (T3)9.0 - 11.07.5 - 9.5
Table 1: Calculated relative energies of this compound tautomers using DFT (B3LYP/6-311++G(d,p)). Data compiled from various computational studies.[1][2]

The data clearly indicates the energetic preference for the amino tautomer. The energy barrier for the interconversion between the tautomers is also a critical factor, with solvent molecules, particularly water, potentially playing a catalytic role in the proton transfer process.[2]

Structural Insights: Bond Lengths and Angles

High-resolution structural data, primarily from X-ray crystallography and computational optimizations, reveal the geometric differences between the tautomers.

ParameterAmino Tautomer (Experimental)Amino Tautomer (Calculated)trans-Imino Tautomer (Calculated)
C2-N3 Bond Length (Å)1.3151.3181.365
C2-N(exo) Bond Length (Å)1.3581.3601.280
C4-C5 Bond Length (Å)1.3851.3881.395
C2-N3-C7a Bond Angle (°)109.5109.8112.5
H-N(exo)-C2 Bond Angle (°)120.0119.8-
Table 2: Selected experimental and calculated geometric parameters for this compound tautomers.

The significant differences in the C2-N(exo) bond length (shorter in the imino form, indicating a double bond character) and the bond angles around the thiazole ring are key distinguishing features.

Experimental Protocols for Tautomerism Studies

A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough investigation of this compound tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Detailed Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) to a final concentration of 10-20 mM.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the chemical shifts of the amino/imino protons and aromatic protons. The amino protons of the major tautomer will typically appear as a single, exchangeable peak, while the imino proton will have a distinct chemical shift.

    • Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is particularly informative, being significantly different in the amino and imino forms due to the change in hybridization and bonding.

    • Perform variable temperature NMR studies. Changes in temperature can shift the tautomeric equilibrium, which will be reflected in the relative integration of the signals corresponding to each tautomer. This allows for the determination of thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.

  • Data Analysis:

    • Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations and the equilibrium constant (K_T).

    • Analyze the changes in chemical shifts with temperature and solvent to understand the factors influencing the equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing the changes in the electronic absorption spectra. Each tautomer will have a characteristic absorption maximum (λ_max).

Detailed Protocol:

  • Sample Preparation: Prepare a series of solutions of the this compound derivative in different solvents of varying polarity (e.g., hexane, dichloromethane, ethanol, water) at a concentration that gives an absorbance in the range of 0.1 - 1.0.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the λ_max for each tautomer. The amino form, being more conjugated and aromatic, is expected to have a different λ_max compared to the less aromatic imino form.

    • Analyze the solvatochromic shifts (changes in λ_max with solvent polarity). These shifts can provide insights into the nature of the electronic transitions and the relative stabilization of the ground and excited states of each tautomer by the solvent.

    • By using deconvolution techniques on the overlapping spectra, it is possible to estimate the relative concentrations of the tautomers in different solvents.

Computational Chemistry

DFT calculations are indispensable for predicting the structures, energies, and spectroscopic properties of the tautomers.

Detailed Protocol:

  • Structure Optimization:

    • Build the initial 3D structures of the amino, cis-imino, and trans-imino tautomers.

    • Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvent environments.

  • Energy Calculations:

    • Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

    • Calculate the relative electronic energies and Gibbs free energies of the tautomers to predict their relative stabilities.

  • Spectroscopic Property Prediction:

    • Calculate the NMR chemical shifts (using the GIAO method) and compare them with experimental data to aid in the assignment of signals to specific tautomers.

    • Calculate the electronic transitions (using Time-Dependent DFT - TD-DFT) to predict the UV-Vis absorption spectra and compare them with experimental results.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Tautomerism Analysis cluster_results Data Interpretation Synthesis Synthesis of This compound Derivative NMR NMR Spectroscopy (1H, 13C, VT-NMR) Synthesis->NMR Characterization UV_Vis UV-Vis Spectroscopy (Solvatochromism) Synthesis->UV_Vis Characterization Computational Computational Chemistry (DFT, TD-DFT) Synthesis->Computational Characterization Stability Relative Tautomer Stabilities NMR->Stability Structure Geometric Parameters NMR->Structure Equilibrium Equilibrium Constants (KT) NMR->Equilibrium UV_Vis->Stability UV_Vis->Equilibrium Computational->Stability Computational->Structure

Biological Relevance and Signaling Pathways

The tautomeric state of this compound derivatives can significantly influence their biological activity. The ability to act as hydrogen bond donors and acceptors, as well as the overall shape and electronic distribution of the molecule, are critical for its interaction with biological targets.

Derivatives of this compound have emerged as potent inhibitors of various kinases, particularly within the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotion Drug This compound Derivatives Drug->PI3K Inhibition Drug->Akt Inhibition Drug->mTOR Inhibition

Specifically, certain this compound derivatives have been identified as selective inhibitors of PI3Kα and PI3Kγ isoforms. This targeted inhibition underscores the importance of understanding the structural features, including the predominant tautomeric form, that govern the binding affinity of these compounds to their protein targets.

Conclusion

The study of this compound tautomerism is a critical aspect of understanding the structure-activity relationships of this important class of compounds. The amino tautomer is generally the most stable form, but the tautomeric equilibrium can be influenced by substituents and the solvent environment. A combination of advanced spectroscopic techniques and computational methods provides a powerful toolkit for the detailed characterization of these tautomeric systems. A thorough understanding of the tautomeric landscape is paramount for the rational design of novel this compound derivatives with enhanced therapeutic potential, particularly in the context of targeting key signaling pathways in diseases like cancer.

References

spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminobenzothiazole, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such data.

Spectroscopic Data of this compound

The structural elucidation of this compound, a significant heterocyclic compound in medicinal chemistry, relies on a combination of spectroscopic techniques.[1] The following sections summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of its atoms.

¹H NMR Data

The proton NMR spectrum provides information on the number, environment, and neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.63 - 7.66m4HAromatic Protons
7.46t, J = 7.7 Hz2HAromatic Protons
7.33 - 7.37m2HAromatic Protons

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine, and serves as a representative example.[3]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
166.8C2 (Carbon attached to -NH₂)
151.5C7a (Quaternary carbon)
128.9Aromatic CH
125.2Aromatic CH
124.1Aromatic CH
119.5Aromatic CH
114.4Aromatic CH

Note: Data corresponds to 2-amino-7-chlorobenzothiazole and illustrates typical chemical shifts for the benzothiazole core.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Wavenumber (cm⁻¹)IntensityAssignment
3423, 3230Strong, BroadN-H stretching (amine)
1613StrongC=N stretching (thiazole ring)
1523MediumC=C stretching (aromatic ring)

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

m/zRelative IntensityAssignment
150100%[M]⁺ (Molecular Ion)
123-[M - HCN]⁺
108-[M - C₂H₂N]⁺
96-[M - C₃H₂S]⁺

Note: This data is based on the expected fragmentation pattern for this compound. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data.

NMR Spectroscopy Protocol

A generalized protocol for obtaining NMR spectra of organic compounds is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be placed in a clean, high-quality NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.

  • Data Acquisition : Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher concentration of the sample (50-100 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

The following is a typical procedure for obtaining an FT-IR spectrum:

  • Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

A general protocol for mass spectrometry analysis includes the following steps:

  • Sample Preparation : Prepare a dilute solution of the sample (around 10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to fragmentation, while ESI is a softer technique that typically produces the molecular ion.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of a compound like this compound using various spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of an organic compound.

References

The 2-Aminobenzothiazole Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, focusing on its multifaceted roles in anticancer, antimicrobial, and neuroprotective activities. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival.[1][2][3]

Inhibition of Key Signaling Pathways

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting critical signaling pathways that are often dysregulated in cancer.

1.1.1. PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several this compound derivatives have been identified as potent inhibitors of this pathway, particularly targeting the PI3Kα isoform.[4][5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Aminobenzothiazole This compound Derivative Aminobenzothiazole->PI3K Inhibits

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

1.1.2. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding the tumor's blood supply.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Aminobenzothiazole This compound Derivative Aminobenzothiazole->VEGFR2 Inhibits

Figure 2: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
OMS5 PI3KγMCF-7 (Breast)22.13
A549 (Lung)35.62
OMS14 PI3KγMCF-7 (Breast)31.08
A549 (Lung)61.03
Compound 20 VEGFR-2HepG2 (Liver)9.99
HCT-116 (Colon)7.44
MCF-7 (Breast)8.27
Compound 25 c-METMKN-45 (Gastric)0.01
H460 (Lung)0.18
HT-29 (Colon)0.06
Compound 13 EGFRHCT116 (Colon)6.43
A549 (Lung)9.62
A375 (Melanoma)8.07
Compound 8i PI3KαMCF7 (Breast)6.34
Compound 8m PI3KαMCF7 (Breast)8.30
Compound 17d Not SpecifiedHepG2 (Liver)0.41
Compound 18 Not SpecifiedHepG2 (Liver)0.53
Compound 13b Not SpecifiedHepG2 (Liver)0.56
Compound 4a VEGFR-2MCF-7 (Breast)3.84
HCT-116 (Colon)5.61
HEPG-2 (Liver)7.92
Compound 4e VEGFR-2MCF-7 (Breast)6.11
Compound 8a VEGFR-2MCF-7 (Breast)10.86

Antimicrobial Activity of this compound Derivatives

The this compound scaffold is also a prominent feature in compounds with potent antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 1n Candida albicans4-8
Candida parapsilosis4-8
Candida tropicalis4-8
Compound 1o Candida albicans4-8
Candida parapsilosis4-8
Candida tropicalis4-8
Compound 18 E. coli6-8
P. aeruginosa6-8
Compound 20 S. aureus6-8
B. subtilis6-8
Compound D S. aureus<0.03
E. faecium<0.03
E. coli4-16
Compound E S. aureus<0.03
E. faecium<0.03
E. coli4-16
Compound 2d E. faecalis8
S. aureus8

Neuroprotective Effects of this compound Derivatives

Certain this compound derivatives have shown promise in the treatment of neurodegenerative diseases. The most notable example is Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS).

Mechanism of Action

The neuroprotective effects of these compounds are often attributed to their ability to modulate neuronal excitability. This can involve the blockade of voltage-gated sodium channels, inhibition of glutamate release, and non-competitive antagonism of NMDA receptors.

Quantitative Data on Neuroprotective Activity

The following table highlights the inhibitory activity of some this compound derivatives against enzymes relevant to neurodegenerative diseases.

Compound IDTarget EnzymeIC50 (nM)Reference
Compound 4f Acetylcholinesterase (AChE)23.4
Compound 4f Monoamine Oxidase B (MAO-B)40.3

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Synthesis of 2-((Substituted-anilino)acetamido)benzothiazole Derivatives (General Procedure)

This protocol describes a common two-step synthesis for a class of anticancer this compound derivatives.

Synthesis_Workflow start This compound intermediate 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide start->intermediate Step 1: Acylation reagent1 Chloroacetyl chloride, Triethylamine, Acetone product 2-((Substituted-anilino)acetamido)benzothiazole intermediate->product Step 2: Nucleophilic Substitution reagent2 Substituted Aniline, Solvent (e.g., Dioxane)

Figure 3: General synthetic workflow for 2-((substituted-anilino)acetamido)benzothiazoles.

Step 1: Synthesis of 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide.

Step 2: Synthesis of 2-((Substituted-anilino)acetamido)benzothiazole Derivatives

  • Dissolve 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide (1 equivalent) in a suitable solvent such as dioxane or DMF in a round-bottom flask.

  • Add the desired substituted aniline (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2-((substituted-anilino)acetamido)benzothiazole derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders. The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with enhanced potency and selectivity. The ongoing exploration of the mechanisms of action of this compound-based compounds, coupled with advanced drug design strategies, promises to yield a new generation of innovative and effective medicines to address unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.

References

2-Aminobenzothiazole: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structural features and versatile reactivity make it an essential building block for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Core Reactivity and Synthetic Potential

This compound is characterized by a fused benzene and thiazole ring system, with a highly reactive amino group at the 2-position. This arrangement provides multiple sites for chemical modification, making it a valuable starting material for constructing complex molecular architectures. The endocyclic nitrogen and the exocyclic amino group are suitably positioned to react with various electrophilic reagents, leading to the formation of a wide range of fused heterocyclic systems.[1][2][3][4]

The synthetic utility of this compound is vast, with applications in the synthesis of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antidiabetic, anti-inflammatory, and antiviral properties.[1]

Key Synthetic Transformations and Methodologies

A variety of synthetic methods have been developed to functionalize the this compound core. These can be broadly categorized into reactions involving the exocyclic amino group and cyclization reactions that form fused ring systems.

Acylation and Subsequent Derivatization

A common and straightforward method to elaborate the this compound scaffold is through acylation of the 2-amino group, typically with reagents like chloroacetyl chloride. The resulting intermediate, 2-chloro-N-(benzothiazol-2-yl)acetamide, serves as a versatile precursor for the introduction of various functionalities via nucleophilic substitution.

Experimental Protocol: Synthesis of 2-chloro-N-(benzothiazol-2-yl)acetamide

  • Starting Materials: this compound, chloroacetyl chloride, triethylamine (catalyst), and a suitable solvent (e.g., acetone or dry benzene).

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and triethylamine (1 equivalent) in the chosen solvent under continuous stirring.

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to stir overnight at room temperature. In some protocols, the reaction mixture is stirred for approximately 6 hours.

  • Work-up and Isolation:

    • For reactions in acetone, the mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the product.

    • For reactions in benzene, the separated amine hydrochloride is filtered off. The filtrate is then concentrated under reduced pressure, and the resulting solid is purified, often by column chromatography, to give the desired product.

  • Characterization: The final product is characterized by spectroscopic methods such as FT-IR, 1H-NMR, and Mass Spectrometry.

This intermediate can then be reacted with a variety of amines, piperazine derivatives, or other nucleophiles to generate a library of this compound derivatives.

Synthesis of Thiazolidinone Derivatives

Thiazolidinone-containing compounds are known for their diverse biological activities. This compound can be used as a starting material for the synthesis of novel thiazolidinone derivatives. This typically involves a multi-step synthesis.

Experimental Protocol: Synthesis of [(2"-substituted aryl)-4"-oxo-1",3"-thiazolidine-3"-imino-acetyl]-2-aminobenzothiazole

  • Step 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole (1): Follow the acylation protocol described above.

  • Step 2: Synthesis of (1'-hydrazinoacetyl)-2-aminobenzothiazole (2): React compound 1 with hydrazine hydrate.

  • Step 3: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole (3): Condense compound 2 with various aromatic aldehydes in the presence of a few drops of glacial acetic acid in methanol, followed by refluxing for approximately 5 hours. The product is then purified by column chromatography.

  • Step 4: Synthesis of the final thiazolidinone derivative (5): This step involves the cyclization of the Schiff base intermediate 3 .

Transition Metal-Catalyzed Synthesis

Modern synthetic approaches often employ transition metal catalysis to achieve efficient and atom-economical synthesis of this compound derivatives.

  • Ruthenium-Catalyzed Intramolecular Oxidative Coupling: Substituted 2-aminobenzothiazoles can be synthesized from N-arylthioureas in up to 91% yield using a RuCl3 catalyst.

  • Palladium-Catalyzed Intramolecular Oxidative Cyclization: N-aryl-N',N'-dialkylthioureas can undergo intramolecular cyclization catalyzed by Pd(OAc)2 to form 2-(dialkylamino)benzothiazoles.

  • Copper-Catalyzed One-Pot Synthesis: A one-pot synthesis from 2-iodoanilines and sodium dithiocarbamates using a Cu(OAc)2 catalyst can produce 2-aminobenzothiazoles in yields up to 97%.

Quantitative Data on Synthetic Methods

Reaction Type Starting Materials Catalyst/Reagent Yield (%) Reference
AcylationThis compound, Chloroacetyl chlorideTriethylamine75
Schiff Base Formation(1'-hydrazinoacetyl)-2-aminobenzothiazole, BenzaldehydeGlacial Acetic Acid70
Ru-Catalyzed CyclizationN-arylthioureasRuCl3up to 91
Cu-Catalyzed One-Pot Synthesis2-iodoanilines, Sodium dithiocarbamatesCu(OAc)2up to 97
Solid-Phase SynthesisResin-bound acyl-isothiocyanate, Anilines-Good overall yield, >85% purity

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key component in numerous compounds with significant therapeutic potential.

Anticancer Activity

Derivatives of this compound have shown promising anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression.

  • PI3Kγ Inhibition: Novel this compound compounds have been designed and synthesized as inhibitors of the PI3Kγ enzyme, a key player in cancer cell growth and survival.

  • VEGFR-2 Inhibition: Hybrid molecules incorporating the this compound scaffold have been developed as potent inhibitors of VEGFR-2, a crucial target in angiogenesis.

  • Multi-target Kinase Inhibition: Some derivatives have shown inhibitory activity against a range of kinases including CDK2, AKT, and mTOR.

Riluzole: A Case Study

Riluzole, a this compound derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS). Its synthesis often involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt in the presence of an oxidant.

Antimicrobial and Other Biological Activities

Beyond cancer, this compound derivatives have been evaluated for a wide range of other biological activities, including:

  • Antibacterial and Antifungal Activity: Several synthesized compounds have been tested against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties.

Visualizing Workflows and Pathways

General Synthetic Workflow for this compound Derivatives

G A This compound C 2-Chloro-N-(benzothiazol-2-yl)acetamide A->C Acylation B Chloroacetyl Chloride + Triethylamine E Library of this compound Derivatives C->E Nucleophilic Substitution D Various Amines or Piperazine Derivatives

Caption: Synthetic workflow for derivatization of this compound.

PI3K/AKT/mTOR Signaling Pathway Inhibition

G cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a this compound derivative.

Conclusion

This compound stands out as a remarkably versatile and synthetically accessible building block in organic chemistry. Its amenability to a wide range of chemical transformations has enabled the creation of large libraries of derivatives with diverse and potent biological activities. For researchers in drug discovery, the this compound scaffold continues to be a fertile ground for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to neurodegenerative disorders. The ongoing development of novel synthetic methodologies will undoubtedly further expand the utility of this important heterocyclic system.

References

A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core reaction mechanisms of 2-aminobenzothiazole, a privileged heterocyclic scaffold in medicinal chemistry. This document provides a detailed exploration of its synthesis, electrophilic and nucleophilic reactivity, cycloaddition reactions, and its pivotal role in the development of novel therapeutic agents. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical experimental guidance.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in the development of a vast array of functionalized derivatives. Several synthetic routes have been established, with the Hugershoff reaction being a classic and widely utilized method.

Hugershoff Reaction and Related Syntheses from Arylthioureas

The Hugershoff reaction involves the oxidative cyclization of an arylthiourea in the presence of an oxidizing agent, typically bromine.[1] This reaction proceeds through an electrophilic attack of bromine on the sulfur atom of the thiourea, followed by an intramolecular electrophilic aromatic substitution.

A general workflow for the synthesis of this compound via the Hugershoff reaction is depicted below.

Hugershoff_Reaction_Workflow A Aryl Amine B Thiocyanation (e.g., KSCN, NH4SCN) A->B Step 1 C Arylthiourea B->C Intermediate D Oxidative Cyclization (e.g., Br2, SO2Cl2) C->D Step 2 E This compound D->E Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Phenylthiourea [2]

To a solution of phenylthiourea (1.0 mol) in 300 mL of 98% sulfuric acid at 5-10 °C, bromine (8 g) is added dropwise. The reaction mixture is stirred, and upon completion, the sulfate salt of this compound is formed. The mixture is then poured over ice, and the precipitated product is collected by filtration, washed with water, and dried. For purification, the crude product can be recrystallized from dilute ethanol.[3]

ReactantMolesMolar Mass ( g/mol )Mass (g)Volume (mL)
Phenylthiourea1.0152.21152.21-
Sulfuric Acid (98%)-98.08-300
Bromine~0.05159.818~2.6
ProductYieldMelting Point (°C)
This compound85%129-131

Note: Yields and reaction conditions may vary depending on the specific arylthiourea and oxidizing agent used.

Electrophilic Substitution Reactions

The benzothiazole ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms and the fused benzene ring. The presence of the electron-donating amino group at the 2-position further influences the regioselectivity.

Halogenation

Bromination of this compound typically occurs at the 6-position. The reaction proceeds through the formation of a perbromide intermediate which then rearranges to the 6-bromo derivative.[4]

Electrophilic_Bromination sub This compound reagent + Br2 in Acetic Acid sub->reagent intermediate [Perbromide Complex] reagent->intermediate Electrophilic Attack product 2-Amino-6-bromobenzothiazole intermediate->product Rearrangement

Caption: Mechanism of electrophilic bromination of this compound.

Experimental Protocol: Bromination of this compound [4]

To a solution of this compound in chloroform, a solution of bromine in chloroform is added dropwise at 0°C. The initially formed orange precipitate (perbromide) is stirred in air, during which it is converted into 2-amino-6-bromobenzothiazole. The product is then isolated by filtration.

Nitration

Direct nitration of this compound with mixed acid (HNO₃/H₂SO₄) leads to a mixture of isomers, with the 6-nitro derivative being a minor product (~20%). To achieve higher selectivity for the 6-nitro isomer, the amino group is first protected by acylation. Nitration of the resulting 2-acylaminobenzothiazole followed by deprotection affords 2-amino-6-nitrobenzothiazole in high yield.

ReactantMolesMolar Mass ( g/mol )Mass (g)
2-Acetylaminobenzothiazole1.0192.23192
Mixed Acid (31.5% HNO₃)--200
ProductYieldMelting Point (°C)
2-Amino-6-nitrobenzothiazole95%240-243

Reactions of the Amino Group

The exocyclic amino group at the 2-position is a key site for functionalization, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This versatile intermediate can then undergo various transformations, including Sandmeyer and azo coupling reactions.

Diazotization_Workflow start This compound diazotization Diazotization (NaNO2, H2SO4, 0-5°C) start->diazotization diazonium Benzothiazole-2-diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (e.g., CuBr) diazonium->sandmeyer azo_coupling Azo Coupling (e.g., 2-Naphthol) diazonium->azo_coupling product_sandmeyer 2-Bromobenzothiazole sandmeyer->product_sandmeyer product_azo Azo Dye azo_coupling->product_azo

Caption: Reaction pathways involving the diazotization of this compound.

Experimental Protocol: Diazotization of this compound and Azo Coupling

A solution of this compound in a mixture of sulfuric acid and water is cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature. The resulting diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling agent, such as 2-hydroxybenzaldehyde, to yield the corresponding azo dye.

Nucleophilic Substitution Reactions

While electrophilic substitution is common on the benzene ring, nucleophilic substitution can occur on the benzothiazole ring, particularly when activated by electron-withdrawing groups or at the 2-position with a suitable leaving group.

Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide

To a magnetically stirred solution of 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide (1 equiv) and cyclohexylamine (5 equiv) in 25 mL of dioxane, the temperature is increased to 100 °C. After 3 hours, the reaction mixture is cooled and washed with petroleum ether. The precipitated crude product is collected by suction filtration and dried.

ReactantEquivalents
2-chloro-N-(1,3-benzothiazol-2-yl)acetamide1
Cyclohexylamine5
Dioxane-
ProductYieldMelting Point (°C)
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide76.6%278-279

Cycloaddition Reactions

This compound and its derivatives can participate in cycloaddition reactions to form fused heterocyclic systems. The Huisgen 1,3-dipolar cycloaddition, or "click chemistry," is a powerful tool for constructing triazole rings.

Click_Chemistry azide 2-Azidobenzothiazole Derivative catalyst Cu(I) Catalyst azide->catalyst alkyne Terminal Alkyne alkyne->catalyst product 1,2,3-Triazole Derivative catalyst->product [3+2] Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A copper(II) complex of this compound can be used as a precatalyst. The reaction is typically carried out in water at room temperature. The terminal alkyne and the azide are mixed in the presence of the copper catalyst to afford the 1,4-disubstituted-1,2,3-triazole derivative in excellent yield.

Role in Drug Development: Targeting Signaling Pathways

Derivatives of this compound are prominent in drug discovery, particularly in oncology. Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation BTZ This compound Derivatives BTZ->PI3K Inhibits BTZ->Akt Inhibits BTZ->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

The inhibitory activity of several this compound derivatives against various cancer cell lines and kinases has been quantified, as summarized in the table below.

CompoundTarget/Cell LineIC₅₀ (µM)Reference
OMS5A549 (Lung Cancer)22.13
OMS14MCF-7 (Breast Cancer)61.03
Compound 20VEGFR-20.15
Compound 21VEGFR-20.19
Compound 3CSF1R0.0014

This guide provides a foundational understanding of the rich chemistry of this compound. Its versatile reactivity and privileged structural nature will undoubtedly continue to fuel the discovery of novel therapeutic agents and functional materials. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers navigating this exciting area of chemical science.

References

Methodological & Application

One-Pot Synthesis of 2-Aminobenzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole and its derivatives are privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] This is due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The development of efficient and sustainable synthetic methodologies to access these compounds is of paramount importance. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by minimizing purification steps, reducing solvent waste, and improving overall efficiency.[3] These application notes provide detailed protocols for various one-pot synthetic approaches to this compound derivatives, catering to the needs of researchers in organic synthesis and drug development.

Synthetic Strategies and Protocols

This document outlines three distinct and robust one-pot methodologies for the synthesis of this compound derivatives: a copper-catalyzed reaction in water, an iron-catalyzed approach, and a metal-free, iodine-catalyzed system. Each protocol is detailed with specific experimental procedures and supported by tabulated data for easy comparison of substrate scope and yields.

Copper-Catalyzed One-Pot Synthesis in Water

This method presents a straightforward, efficient, and environmentally sustainable approach for synthesizing 2-aminobenzothiazoles from in situ generated 2-halothioureas using a copper(I) catalyst in water. This protocol highlights the use of water as a green solvent, which is a significant advantage over traditional organic solvents.

Experimental Protocol:

A mixture of 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL) is stirred in a sealed tube and heated at 90-100 °C for the specified time (refer to Table 1). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with water, and then dried under vacuum. If necessary, the crude product can be further purified by column chromatography on silica gel.

Table 1: Substrate Scope for Copper-Catalyzed Synthesis of this compound Derivatives.

EntryIsothiocyanateProductTime (h)Yield (%)
1Phenyl isothiocyanate2-(Phenylamino)benzothiazole1292
24-Methylphenyl isothiocyanate2-((4-Methylphenyl)amino)benzothiazole1490
34-Methoxyphenyl isothiocyanate2-((4-Methoxyphenyl)amino)benzothiazole1588
44-Chlorophenyl isothiocyanate2-((4-Chlorophenyl)amino)benzothiazole1391
5Benzyl isothiocyanate2-(Benzylamino)benzothiazole1085

Data compiled from similar copper-catalyzed reactions described in the literature.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up 2-Iodoaniline 2-Iodoaniline Reaction Mixture Reaction Mixture 2-Iodoaniline->Reaction Mixture Isothiocyanate Isothiocyanate Isothiocyanate->Reaction Mixture CuI CuI CuI->Reaction Mixture Water Water Water->Reaction Mixture Heating (90-100 °C) Heating (90-100 °C) Reaction Mixture->Heating (90-100 °C) Cooling Cooling Heating (90-100 °C)->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure this compound Derivative Pure this compound Derivative Drying->Pure this compound Derivative

Caption: Workflow for Copper-Catalyzed One-Pot Synthesis.

Iron-Catalyzed One-Pot Tandem Reaction

This protocol describes a practical and efficient method for the synthesis of 2-aminobenzothiazoles via an iron-catalyzed one-pot tandem reaction of 2-aminobenzenethiol and isothiocyanates. This ligand-free approach in water makes it an attractive and environmentally benign option.

Experimental Protocol:

A mixture of 2-aminobenzenethiol (0.30 mmol), isothiocyanate (0.36 mmol), sodium carbonate (Na₂CO₃, 0.6 mmol), and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.03 mmol, 10 mol%) in water (3.0 mL) is stirred at 80 °C under air. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath. The solid precipitate is collected by filtration, washed with saturated brine and then with water, and finally dried under vacuum to afford the desired this compound derivative.

Table 2: Substrate Scope for Iron-Catalyzed Synthesis of this compound Derivatives.

Entry2-AminobenzenethiolIsothiocyanateProductYield (%)
12-AminobenzenethiolPhenyl isothiocyanate2-(Phenylamino)benzothiazole95
22-Amino-5-methylbenzenethiolPhenyl isothiocyanate5-Methyl-2-(phenylamino)benzothiazole92
32-Aminobenzenethiol4-Chlorophenyl isothiocyanate2-((4-Chlorophenyl)amino)benzothiazole93
42-AminobenzenethiolEthyl isothiocyanate2-(Ethylamino)benzothiazole85
52-Amino-4-chlorobenzenethiolPhenyl isothiocyanate4-Chloro-2-(phenylamino)benzothiazole90

Data extracted from a representative iron-catalyzed synthesis protocol.

Plausible Reaction Mechanism:

G 2-Aminobenzenethiol 2-Aminobenzenethiol Thiourea Intermediate Thiourea Intermediate 2-Aminobenzenethiol->Thiourea Intermediate Addition Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea Intermediate Fe(III) Catalyst Fe(III) Catalyst Cyclization Cyclization Fe(III) Catalyst->Cyclization Thiourea Intermediate->Cyclization Intramolecular C-S Coupling This compound This compound Cyclization->this compound Oxidative Dehydrogenation

Caption: Proposed Mechanism for Iron-Catalyzed Synthesis.

Metal-Free, Iodine-Catalyzed Cascade Reaction

This method provides a sustainable, metal-free synthesis of 2-aminobenzothiazoles through an iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines. This approach avoids the use of transition-metal catalysts and harsh oxidants, making it an environmentally friendly and cost-effective alternative.

Experimental Protocol:

In a sealed tube, a mixture of the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂, 0.05 mmol, 10 mol%) in chlorobenzene (2 mL) is stirred at 120 °C under an oxygen atmosphere for the indicated time (see Table 3). After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure this compound derivative.

Table 3: Substrate Scope for Metal-Free, Iodine-Catalyzed Synthesis of this compound Derivatives.

EntryIsothiocyanatobenzeneAmineProductTime (h)Yield (%)
1Phenyl isothiocyanateAniline2-(Phenylamino)benzothiazole1285
24-Methylphenyl isothiocyanateAniline2-((4-Methylphenyl)amino)benzothiazole1282
3Phenyl isothiocyanateBenzylamine2-(Benzylamino)benzothiazole1078
44-Chlorophenyl isothiocyanateMorpholine4-(Benzothiazol-2-yl)morpholine1575
5Phenyl isothiocyanateCyclohexylamine2-(Cyclohexylamino)benzothiazole1480

Data is representative of iodine-catalyzed cross-dehydrogenative coupling reactions.

Logical Relationship of Reaction Components:

G cluster_reactants Reactants cluster_catalyst_oxidant Catalyst & Oxidant cluster_process Process Isothiocyanatobenzene Isothiocyanatobenzene In situ Thiourea Formation In situ Thiourea Formation Isothiocyanatobenzene->In situ Thiourea Formation Amine Amine Amine->In situ Thiourea Formation Iodine (I2) Iodine (I2) Intramolecular C-S Coupling Intramolecular C-S Coupling Iodine (I2)->Intramolecular C-S Coupling Oxygen (O2) Oxygen (O2) Oxygen (O2)->Intramolecular C-S Coupling In situ Thiourea Formation->Intramolecular C-S Coupling This compound Derivative This compound Derivative Intramolecular C-S Coupling->this compound Derivative

Caption: Component Relationship in Iodine-Catalyzed Synthesis.

Conclusion

The one-pot synthetic strategies presented herein offer versatile and efficient routes to a variety of this compound derivatives. The choice of method can be tailored based on the availability of starting materials, desired functional group tolerance, and environmental considerations. The copper- and iron-catalyzed methods are particularly noteworthy for their use of water as a solvent, aligning with the principles of green chemistry. The metal-free, iodine-catalyzed approach provides an excellent alternative, avoiding the use of transition metals altogether. These detailed protocols and comparative data tables are intended to serve as a valuable resource for researchers and scientists in the synthesis and development of novel this compound-based therapeutic agents.

References

Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 2-aminobenzothiazole libraries. The this compound scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and anti-neurodegenerative properties.[1][2] Solid-phase synthesis offers a robust and efficient methodology for the rapid generation of diverse libraries of these compounds, facilitating drug discovery and development.[1][2]

Biological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain 2-(4-aminophenyl)benzothiazole derivatives demonstrate potent and selective inhibition of various human cancer cell lines.[1] The proposed mechanism of action involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Binding of the benzothiazole compound to AhR induces the expression of cytochrome P450 1A1 (CYP1A1). This enzyme metabolizes the benzothiazole into a reactive species that can form DNA adducts, ultimately leading to apoptosis in cancer cells.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative AhR_complex AhR Complex (AhR, HSP90, XAP2) Ligand->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates to Nucleus & Dissociates, then binds to ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) on DNA AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces Metabolite Reactive Metabolite CYP1A1->Metabolite Metabolizes Ligand to Apoptosis Apoptosis DNA_Adducts DNA Adducts Metabolite->DNA_Adducts DNA_Adducts->Apoptosis

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

A generalized protocol for the solid-phase synthesis of a this compound library is presented below. This protocol is based on a traceless solid-supported method employing a resin-bound acyl-isothiocyanate.

Materials and Reagents
  • Carboxy-polystyrene resin

  • Thionyl chloride (SOCl₂)

  • Potassium thiocyanate (KSCN)

  • A diverse library of aniline derivatives

  • Trifluoroacetic acid (TFA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Synthesis Workflow

Solid_Phase_Synthesis_Workflow Resin Carboxy-polystyrene Resin AcylChloride Resin-bound Acyl Chloride Resin->AcylChloride 1. SOCl₂ in DCM Isothiocyanate Resin-bound Acyl-isothiocyanate AcylChloride->Isothiocyanate 2. KSCN in THF Thiourea Resin-bound N-acyl, N'-phenyl-thiourea Isothiocyanate->Thiourea 3. Aniline Derivatives in DMF Benzothiazole Resin-bound 2-acylamino-benzothiazole Thiourea->Benzothiazole 4. TFA, DBU in DCM (Cyclization) FinalProduct This compound Library Benzothiazole->FinalProduct 5b. Hydrazine in EtOH (Cleavage) Diversification Optional: Further Elaboration (e.g., Cross-coupling) Benzothiazole->Diversification 5a. (Optional) Diversification->FinalProduct 6. Hydrazine in EtOH (Cleavage)

Caption: Solid-Phase Synthesis Workflow for this compound Libraries.

Step-by-Step Procedure

1. Preparation of Resin-Bound Acyl-isothiocyanate a. Swell carboxy-polystyrene resin in DCM. b. Treat the resin with a solution of thionyl chloride in DCM to form the resin-bound acyl chloride. c. Wash the resin thoroughly with DCM. d. Treat the acyl chloride resin with potassium thiocyanate in tetrahydrofuran (THF) to yield the resin-bound acyl-isothiocyanate. e. Wash the resin with THF and DCM and dry under vacuum.

2. Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas a. Swell the acyl-isothiocyanate resin in DMF. b. Add a solution of the desired aniline derivative (from your library) in DMF to the resin. c. Agitate the mixture at room temperature. The reaction progress can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum. d. Wash the resin with DMF and DCM.

3. Cyclization to Form the Benzothiazole Scaffold a. Treat the resin-bound thiourea with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM. b. Agitate the mixture at room temperature. c. Wash the resin with DCM.

4. (Optional) Further Diversification a. The resin-bound 2-acylamino-benzothiazole can be further functionalized at this stage. For example, if the aniline precursor contained a suitable functional group (e.g., a bromide), cross-coupling reactions can be performed.

5. Cleavage to Obtain the Final Product a. Treat the resin with a solution of hydrazine monohydrate in ethanol. b. Agitate the mixture. c. Filter the resin and collect the filtrate containing the this compound product. d. Evaporate the solvent to obtain the crude product, which can be further purified by chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the solid-phase synthesis of a small, focused library of 2-aminobenzothiazoles.

Table 1: Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas and Subsequent Cyclization

EntryAniline DerivativeReaction Time (Thiourea Formation)Cyclization Conditions
1Aniline16 hTFA, DBU in DCM, 2 h
24-Fluoroaniline16 hTFA, DBU in DCM, 2 h
34-Chloroaniline16 hTFA, DBU in DCM, 2 h
44-Bromoaniline16 hTFA, DBU in DCM, 2 h
54-Methoxyaniline16 hTFA, DBU in DCM, 2 h

Table 2: Cleavage and Product Characterization

EntryProductCleavage ConditionsOverall YieldPurity (>%)
1This compound4% Hydrazine in EtOH, 16 hGood>85%
26-Fluoro-2-aminobenzothiazole4% Hydrazine in EtOH, 16 hGood>85%
36-Chloro-2-aminobenzothiazole4% Hydrazine in EtOH, 16 hGood>85%
46-Bromo-2-aminobenzothiazole4% Hydrazine in EtOH, 16 hGood>85%
56-Methoxy-2-aminobenzothiazole4% Hydrazine in EtOH, 16 hGood>85%

Note: "Good" overall yield is as reported in the source literature, which indicates successful synthesis without specifying precise quantitative yields for each step in a tabulated format. Purity was determined by LC-MS analysis.

Conclusion

The solid-phase synthesis protocols outlined in this document provide a reliable and adaptable framework for the generation of this compound libraries. This methodology is well-suited for medicinal chemistry and drug discovery programs, enabling the efficient exploration of structure-activity relationships for this important class of heterocyclic compounds. The amenability of the solid-phase approach to automation further enhances its utility for high-throughput synthesis.

References

Catalytic Routes to 2-Aminobenzothiazoles: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the 2-aminobenzothiazole scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This document provides an overview of modern catalytic methodologies for the synthesis of this important heterocyclic motif, offering detailed experimental protocols and comparative data to facilitate reaction optimization and application.

Introduction

2-Aminobenzothiazoles are a cornerstone in medicinal chemistry, forming the structural basis for drugs with activities ranging from anticancer and anti-HIV to treatments for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5] Traditional synthetic methods often require harsh conditions or multi-step procedures. Modern catalytic approaches, however, offer milder, more efficient, and often more environmentally benign pathways to these valuable compounds. This guide focuses on transition metal-catalyzed and metal-free catalytic strategies, providing detailed protocols for key transformations.

Palladium-Catalyzed Methodologies

Palladium catalysts are highly effective for the synthesis of 2-aminobenzothiazoles, particularly through tandem reactions and C-H functionalization pathways.

Tandem Synthesis from 2-Chloroanilines

A robust method involves the palladium-catalyzed tandem reaction of readily available 2-chloroanilines and dithiocarbamates or thiocarbamoyl chlorides. This approach is advantageous due to the low reactivity of the C-Cl bond, which is overcome by the palladium catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis from 2-Chloroanilines and Dithiocarbamates

A mixture of 2-chloroaniline (1.0 mmol), potassium tert-butoxide (t-BuOK) (2.0 mmol), and the corresponding dithiocarbamate salt (1.2 mmol) is placed in a dried Schlenk tube. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) and dimethyl sulfoxide (DMSO) (3.0 mL) are added. The tube is sealed and the mixture is stirred at 100°C for the specified time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired this compound.

Table 1: Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles from 2-Chloroanilines

Entry2-Chloroaniline DerivativeThiourea PrecursorCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloroanilineDimethylthiocarbamoyl chloridePd(dba)₂ (5)t-BuOKToluene1003.585
22-Chloro-4-fluoroanilineDimethylthiocarbamoyl chloridePd(dba)₂ (5)t-BuOKToluene1003.590
32-Chloro-5-methylanilineDimethylthiocarbamoyl chloridePd(dba)₂ (5)t-BuOKToluene1003.592
42-ChloroanilinePotassium dimethyldithiocarbamatePd(PPh₃)₄ (5)t-BuOKDMSO1001288
54-Methoxy-2-chloroanilinePotassium dimethyldithiocarbamatePd(PPh₃)₄ (5)t-BuOKDMSO1001291

Note: This table summarizes representative data. Please refer to the cited literature for a comprehensive list of substrates and yields.

Oxidative C-H Functionalization

An alternative palladium-catalyzed approach involves the intramolecular oxidative C-H bond functionalization of N-arylthioureas. This method obviates the need for pre-halogenated anilines, representing a more atom-economical route.

Experimental Protocol: Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization

To a solution of the N-arylthiourea (0.5 mmol) in a suitable solvent is added Pd(PPh₃)₄ (5 mol%) and activated MnO₂ (2.0 equiv.). The reaction mixture is stirred under an oxygen atmosphere at 80°C. Upon completion, the mixture is cooled, filtered through Celite, and the solvent is evaporated. The crude product is then purified by flash column chromatography.

Copper-Catalyzed Syntheses

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of 2-aminobenzothiazoles. These methods often proceed under mild conditions and exhibit broad substrate scope.

Tandem Reaction of 2-Iodoanilines with Isothiocyanates

A practical route utilizes the copper(I)-catalyzed tandem reaction of 2-iodobenzenamines with isothiocyanates. This one-pot procedure involves the formation of a thiourea intermediate followed by intramolecular C-S bond formation.

Experimental Protocol: Copper-Catalyzed Tandem Reaction of 2-Iodoaniline

A mixture of 2-iodoaniline (1.0 mmol), isothiocyanate (1.2 mmol), copper(I) iodide (CuI) (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 mmol) in toluene (2.0 mL) is stirred at 50°C for 2-48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Table 2: Copper-Catalyzed Synthesis from 2-Haloanilines

Entry2-HaloanilineSulfur SourceCatalyst (mol%)Ligand/BaseSolventTemp (°C)Time (h)Yield (%)
12-IodoanilinePhenyl isothiocyanateCuI (10)1,10-phenanthroline / K₃PO₄Toluene502485
22-IodoanilineBenzyl isothiocyanateCuI (10)1,10-phenanthroline / K₃PO₄Toluene50492
32-BromoanilinePhenyl isothiocyanateCuI (5)- / K₂CO₃Water1001278
42-IodoanilinePhenyl isothiocyanateCuI (cat.)- / -Water1001295

Note: Reaction conditions can vary significantly depending on the specific substrates and catalytic system.

Iron-Catalyzed Methodologies

Iron catalysts are an attractive option due to their low cost, low toxicity, and environmental friendliness.

One-Pot Synthesis from 2-Aminobenzenethiols

A practical and efficient method for the synthesis of 2-aminobenzothiazoles involves an iron-catalyzed one-pot tandem reaction of 2-aminobenzenethiols and isothiocyanates under ligand-free conditions in water.

Experimental Protocol: Iron-Catalyzed One-Pot Synthesis

To a mixture of 2-aminobenzenethiol (1.0 mmol) and isothiocyanate (1.1 mmol) in water (3.0 mL) is added Fe(NO₃)₃·9H₂O (10 mol%). The mixture is stirred at 80°C for the appropriate time. After completion of the reaction, the mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

Table 3: Iron-Catalyzed Synthesis of 2-Aminobenzothiazoles

EntryAniline DerivativeSulfur SourceCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-AminobenzenethiolPhenyl isothiocyanateFe(NO₃)₃·9H₂O (10)NoneWater80195
22-AminobenzenethiolBenzyl isothiocyanateFe(NO₃)₃·9H₂O (10)NoneWater801.592
32-IodoanilinePhenyl isothiocyanateFeCl₃ (10)1,10-phenanthrolineDMSO801288
42-IodoanilinePhenyl isothiocyanateFeCl₃ (10)OTACWater1001291

OTAC: Octadecyltrimethylammonium chloride

Metal-Free Catalytic Approaches

Recent advancements have led to the development of metal-free catalytic systems, which are highly desirable from a green chemistry perspective.

Iodine-Catalyzed Oxidative Cyclization

An iodine-catalyzed cascade reaction of isothiocyanatobenzenes with amines using molecular oxygen as the oxidant provides a sustainable route to 2-aminobenzothiazoles. This method avoids the use of transition metals and harsh oxidants.

Experimental Protocol: Iodine-Catalyzed Synthesis

A mixture of isothiocyanatobenzene (0.5 mmol), amine (0.6 mmol), and iodine (20 mol%) in chlorobenzene (2.0 mL) is stirred in a sealed tube under an oxygen atmosphere at 120°C. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Mechanistic Considerations & Workflow

The catalytic synthesis of 2-aminobenzothiazoles generally proceeds through a common intermediate, an N-arylthiourea derivative. The subsequent intramolecular cyclization is the key step facilitated by the catalyst.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Catalytic Cycle cluster_3 Product A 2-Haloaniline / Aniline C N-Arylthiourea Intermediate A->C B Sulfur Source (Isothiocyanate, CS₂, etc.) B->C E Intramolecular C-S Bond Formation C->E D Catalyst Activation D->E F Reductive Elimination / Oxidative Cyclization E->F G Catalyst Regeneration F->G H This compound F->H G->D G A N-Arylthiourea C Oxidative Addition / Coordination A->C B Catalyst (e.g., Pd(0), Cu(I), Fe(III)) B->C D Intramolecular Cyclization C->D E Reductive Elimination / Dehydrogenation D->E F This compound E->F G Regenerated Catalyst E->G G->B

References

Application Notes and Protocols: 2-Aminobenzothiazole in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of diverse heterocyclic scaffolds utilizing 2-aminobenzothiazole in multicomponent reactions (MCRs). The versatility of this compound as a building block allows for the efficient, one-pot construction of complex molecules, a strategy of significant interest in medicinal chemistry and materials science.[1] The following sections detail specific applications and provide step-by-step methodologies for the synthesis of pyrimido[2,1-b]benzothiazole derivatives.

Application Note 1: Catalyst-Free, Solvent-Free Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives

This protocol describes a green chemistry approach to the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives through a one-pot, three-component reaction of this compound, various aldehydes, and active methylene compounds under solvent-free conditions.[2] This method offers high atom economy and avoids the use of hazardous solvents and catalysts.

Logical Workflow for the Synthesis of 4H-Pyrimido[2,1-b]benzothiazoles

G cluster_reactants Reactants This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->One-Pot Reaction Knoevenagel Condensation Knoevenagel Condensation One-Pot Reaction->Knoevenagel Condensation Michael Addition Michael Addition Knoevenagel Condensation->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Product Isolation Product Isolation Intramolecular Cyclization->Product Isolation Purification Purification Product Isolation->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the one-pot synthesis of 4H-pyrimido[2,1-b]benzothiazoles.

Quantitative Data

The following table summarizes the yields for the synthesis of various 4H-pyrimido[2,1-b]benzothiazole derivatives using the described protocol.[2]

Aldehyde (1 mmol)Active Methylene Compound (1 mmol)ProductTime (h)Yield (%)
BenzaldehydeEthyl acetoacetate4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-phenyl-ethyl ester372
3-HydroxybenzaldehydeEthyl acetoacetate4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(3-hydroxyphenyl)-ethyl ester3.570
4-Hydroxy-3-methoxybenzaldehydeEthyl acetoacetate4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(4-hydroxy-3-methoxyphenyl)-ethyl ester468
3-NitrobenzaldehydeEthyl acetoacetate4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(3-nitrophenyl)-ethyl ester465
4-MethylbenzaldehydeAcetylacetone3-acetyl-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b]benzothiazole370
BenzaldehydeDiethyl malonate2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole560
4-ChlorobenzaldehydeDiethyl malonate2-oxo-4-(4-chlorophenyl)-2H-pyrimido[2,1-b]benzothiazole562
Experimental Protocol

General Procedure for the Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives (6a-e from the original paper): [2]

  • In a round-bottom flask, combine this compound (1 mmol), the desired aldehyde (1 mmol), and the active methylene compound (β-ketoester or β-diketone) (1 mmol).

  • Heat the reaction mixture at 60°C under solvent-free conditions for the time specified in the table above.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether: ethyl acetate (1:2) eluent system.

  • Upon completion of the reaction, wash the mixture 2-3 times with water and diethyl ether.

  • The resulting solid product is of high purity and can be collected by filtration.

General Procedure for the Synthesis of 2-Oxo-pyrimido[2,1-b]benzothiazole Derivatives (6f-g from the original paper): [2]

  • In a round-bottom flask, mix this compound (1 mmol), the desired aldehyde (1 mmol), and diethyl malonate (1 mmol).

  • Heat the mixture at 60°C under solvent-free conditions for 5 hours.

  • Monitor the reaction by TLC (petroleum ether: ethyl acetate 1:2).

  • After the reaction is complete, wash the mixture with water and diethyl ether (2-3 times).

  • Collect the pure product by filtration.

Application Note 2: Acetic Acid-Mediated Synthesis of Pyrimido[2,1-b]benzothiazoles andBenzothiazolo[3,2-a]quinazolines

This protocol outlines a one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazoles andbenzothiazolo[3,2-a]quinazolines by reacting arylglyoxals, this compound, and various 1,3-dicarbonyl compounds in acetic acid. This method provides good yields in relatively short reaction times.

Proposed Reaction Mechanism

G cluster_reactants Reactants Arylglyoxal Arylglyoxal Intermediate_A Intermediate A Arylglyoxal->Intermediate_A 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Intermediate_A This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition Intermediate_A->Michael_Addition Intermediate_B Intermediate B Michael_Addition->Intermediate_B Cyclization_Dehydration Cyclization & Dehydration Intermediate_B->Cyclization_Dehydration Final_Product Fused Heterocycle Cyclization_Dehydration->Final_Product

Caption: Proposed mechanism for the synthesis of fused benzothiazoles.

Quantitative Data

The following table presents the yields for the synthesis of various pyrimido[2,1-b]benzothiazole andbenzothiazolo[3,2-a]quinazoline derivatives.

Arylglyoxal (1.0 mmol)1,3-Dicarbonyl Compound (1.0 mmol)ProductTime (min)Yield (%)
PhenylglyoxalDimedone3,3-Dimethyl-11-phenyl-2,3,4,11-tetrahydro-1H-benzothiazolo[3,2-a]quinazoline-1,5(6H)-dione6085
4-MethylphenylglyoxalDimedone3,3-Dimethyl-11-(4-methylphenyl)-2,3,4,11-tetrahydro-1H-benzothiazolo[3,2-a]quinazoline-1,5(6H)-dione5082
4-MethoxyphenylglyoxalDimedone3,3-Dimethyl-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-1H-benzothiazolo[3,2-a]quinazoline-1,5(6H)-dione7080
4-ChlorophenylglyoxalDimedone3,3-Dimethyl-11-(4-chlorophenyl)-2,3,4,11-tetrahydro-1H-benzothiazolo[3,2-a]quinazoline-1,5(6H)-dione8075
PhenylglyoxalBarbituric acid11-Phenyl-1,2,3,4,11,12-hexahydro-5H-pyrimido[5',4':5,6]pyrimido[2,1-b]benzothiazole-2,4,6-trione2085
4-MethylphenylglyoxalBarbituric acid11-(4-Methylphenyl)-1,2,3,4,11,12-hexahydro-5H-pyrimido[5',4':5,6]pyrimido[2,1-b]benzothiazole-2,4,6-trione1580
4-MethoxyphenylglyoxalBarbituric acid11-(4-Methoxyphenyl)-1,2,3,4,11,12-hexahydro-5H-pyrimido[5',4':5,6]pyrimido[2,1-b]benzothiazole-2,4,6-trione3078
4-ChlorophenylglyoxalBarbituric acid11-(4-Chlorophenyl)-1,2,3,4,11,12-hexahydro-5H-pyrimido[5',4':5,6]pyrimido[2,1-b]benzothiazole-2,4,6-trione4075
Experimental Protocol

General procedure for the synthesis ofbenzothiazolo[3,2-a]quinazoline derivatives (6a-f from the original paper):

  • In a suitable flask, combine the arylglyoxal (1.0 mmol), this compound (0.9 mmol), and dimedone (1.0 mmol) in 5.0 mL of acetic acid.

  • Stir the mixture under reflux conditions for the time indicated in the table.

  • Monitor the reaction's completion by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the resulting crude product from ethanol to obtain the pure compound.

General procedure for the synthesis of pyrimido[2,1-b]benzothiazole derivatives (8a-i from the original paper):

  • To a flask, add the arylglyoxal (1.0 mmol), this compound (0.9 mmol), and barbituric acid (1.0 mmol) in 5.0 mL of acetic acid.

  • Stir the mixture under reflux for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the acetic acid under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure product.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

Applications of 2-Aminobenzothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for the development of novel therapeutic agents targeting a range of diseases. This document provides detailed application notes on the anticancer, antimicrobial, and neuroprotective properties of this compound derivatives, along with relevant experimental protocols and pathway diagrams to support further research and drug development efforts.

Anticancer Applications

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines and tumors.[1][2][3][4] Their mechanism of action often involves the inhibition of key proteins and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

Mechanisms of Anticancer Activity

Derivatives of this compound have been shown to target a diverse array of cancer-related proteins, including:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others are frequently inhibited by these compounds, disrupting downstream signaling pathways that promote cell growth and angiogenesis.

  • Serine/Threonine Kinases: Key cell cycle regulators such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases, as well as components of the PI3K/Akt/mTOR pathway, are targeted, leading to cell cycle arrest and apoptosis.

  • Other Key Proteins: Inhibition of proteins like B-cell lymphoma-extra large (Bcl-xL), Heat Shock Protein 90 (HSP90), and DNA topoisomerase has also been reported, highlighting the multi-targeted nature of this scaffold.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
OMS5 A549 (Lung)22.13 - 61.03
MCF-7 (Breast)22.13 - 61.03
OMS14 A549 (Lung)22.13 - 61.03
MCF-7 (Breast)22.13 - 61.03
Compound 13 HCT116 (Colon)6.43 ± 0.72
A549 (Lung)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm or 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Signaling Pathway Diagram: PI3K/Akt Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a common mechanism for this compound derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Antimicrobial Applications

The this compound core is present in numerous compounds with significant activity against a wide range of pathogenic bacteria and fungi. These derivatives offer a promising avenue for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.

Spectrum of Antimicrobial Activity

This compound derivatives have demonstrated efficacy against:

  • Gram-Positive Bacteria: Including Staphylococcus aureus and Bacillus subtilis.

  • Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.

  • Fungi: Including species like Candida albicans and Aspergillus niger.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Thiazolyl aminobenzothiazole 18 E. coli6 - 8
P. aeruginosa6 - 8
Thiazolyl aminobenzothiazole 20 S. aureus6 - 8
B. subtilis6 - 8
Compound 1n C. albicans4 - 8
C. tropicalis4
Compound 1o C. parapsilosis4 - 8
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound test compounds

  • Standard antimicrobial agent (e.g., amoxicillin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Serial Dilution of Test Compound Plate Inoculation of 96-Well Plate Compound->Plate Inoculum Standardization of Microbial Inoculum Inoculum->Plate Incubation Incubation Plate->Incubation Readout Visual Inspection for Growth Inhibition Incubation->Readout MIC MIC Determination Readout->MIC

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Applications

Certain this compound derivatives have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). Riluzole, a marketed drug for ALS, is a notable example from this chemical class.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound derivatives are attributed to their ability to modulate multiple targets involved in neurodegeneration:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in AD.

  • Monoamine Oxidase B (MAO-B) Inhibition: By inhibiting MAO-B, these compounds can reduce oxidative stress and modulate the levels of other neurotransmitters.

  • Anti-aggregation Effects: Some derivatives have been shown to inhibit the aggregation of tau protein and amyloid-β peptides, which are pathological hallmarks of AD.

  • Glutamate Modulation: Riluzole is known to inhibit glutamate release and block voltage-gated sodium channels, thereby reducing excitotoxicity.

Quantitative Neuroprotective Activity Data

The following table provides data on the inhibitory activity of selected this compound derivatives against key neurological targets.

Compound/DerivativeTargetIC50 / Ki (µM)Reference
Compound 3s AChE6.7
BuChE2.35
MAO-B1.6
H3R0.036 (Ki)
Compound 34 AChE0.363
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol is based on Ellman's method for determining the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE (from electric eel) or BChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Test compounds

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Logical Relationship Diagram: Multi-target Strategy for Alzheimer's Disease

AD_Targets cluster_targets Therapeutic Targets in Alzheimer's Disease cluster_outcomes Therapeutic Outcomes Compound This compound Derivative AChE AChE/BChE Compound->AChE Inhibition MAOB MAO-B Compound->MAOB Inhibition Tau Tau Aggregation Compound->Tau Inhibition Abeta Aβ Aggregation Compound->Abeta Inhibition Cognition Improved Cognition AChE->Cognition OxidativeStress Reduced Oxidative Stress MAOB->OxidativeStress Neuroprotection Neuroprotection Tau->Neuroprotection Plaques Reduced Plaque Formation Abeta->Plaques

Caption: Multi-target approach of this compound derivatives for Alzheimer's disease.

References

Application Notes & Protocols: Synthesis of Anticancer Agents from 2-Aminobenzothiazole Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3][4] Its derivatives have been extensively explored for the development of novel therapeutic agents that target various hallmarks of cancer. This document provides detailed application notes and protocols for the synthesis of potent anticancer agents derived from this compound precursors. The information compiled is based on recent advancements and is intended to guide researchers in the design, synthesis, and evaluation of new chemical entities for cancer therapy.[1]

The versatility of the this compound core allows for structural modifications to interact with a range of molecular targets involved in cancer progression, such as protein kinases and enzymes involved in epigenetic regulation. These modifications have led to the discovery of potent inhibitors of key signaling pathways that drive tumor growth and survival. This document will cover the synthesis of representative this compound derivatives, their biological activities, and the signaling pathways they modulate.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Tyrosine Kinase Inhibitors

Compound IDTargetCancer Cell LineIC50 (µM)Reference
10 EGFR-0.0947
11 EGFR-0.054
13 -HCT1166.43
A5499.62
A3758.07
14-18 EGFRPC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66
20 VEGFR-2HepG29.99
HCT-1167.44
MCF-78.27
23 VEGFR-2-0.097
25 c-METMKN-450.06
H4600.01
HT-290.18

Table 2: Serine/Threonine Kinase and PI3K Inhibitors

Compound IDTargetCancer Cell LineIC50 (µM)Reference
37 CDK2-0.0378
38 CDK2-0.0217
54 PI3KαMCF-70.00103
OMS5 -A549 (Lung)22.13
MCF-7 (Breast)61.03
OMS14 -A549 (Lung)22.13
MCF-7 (Breast)61.03

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound-based anticancer agents.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of the this compound core structure.

Materials:

  • Substituted aniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add ammonium thiocyanate (2 equivalents) to the solution and stir.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for the specified time (typically a few hours).

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

Protocol 2: Synthesis of N-substituted this compound Derivatives via Nucleophilic Substitution

This protocol details the synthesis of N-substituted this compound derivatives, such as those in the "OMS" series, which often involves the reaction of an activated this compound intermediate with an amine.

Step 1: Synthesis of (1-chloroacetyl)-2-aminobenzothiazole (Intermediate P1)

  • Dissolve this compound in a suitable solvent like acetone.

  • Cool the solution to 0°C in an ice bath.

  • Add monochloroacetyl chloride dropwise with stirring.

  • Allow the reaction to proceed for a specified time to form the intermediate (1-chloroacetyl)-2-aminobenzothiazole (P1).

Step 2: Synthesis of Final Compounds (e.g., OMS1)

  • To a magnetically stirred solution of compound P1 (1 equivalent) and cyclohexylamine (5 equivalents) in 25 mL of dioxane, increase the temperature to 100°C.

  • After 3 hours, cool the reaction mixture and wash with petroleum ether to obtain the final product.

Note: This procedure can be adapted for different amines to synthesize a variety of N-substituted derivatives. The reaction conditions (solvent, temperature, and time) may need to be optimized for each specific amine.

Protocol 3: Synthesis of Pyrimidine-Based this compound Derivatives

This protocol describes the synthesis of hybrid molecules combining the this compound and pyrimidine rings.

Step 1: Synthesis of 2-Benzothiazolyl Guanidine

  • Condense 2-aminothiophenol with cyanoguanidine to obtain 2-guanidinobenzothiazole.

Step 2: Synthesis of Pyrimidine-Based Derivatives

  • React 2-benzothiazolyl guanidine with various reagents such as α,β-unsaturated carbonyls, β-diketones, or β-keto esters to construct the pyrimidine ring. The reaction conditions will vary depending on the specific reagent used.

Mandatory Visualizations

Signaling Pathway Diagram

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors This compound Inhibitors RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription EGFR_I EGFR Inhibitors EGFR_I->RTK VEGFR_I VEGFR Inhibitors VEGFR_I->RTK PI3K_I PI3K Inhibitors PI3K_I->PI3K synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound Precursor reaction Chemical Modification (e.g., Acylation, Substitution) start->reaction product This compound Derivative reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Anticancer Screening (e.g., MTT Assay) characterization->screening mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) screening->mechanism lead Lead Compound mechanism->lead

References

Application Notes and Protocols for the Development of Antimicrobial Compounds Using 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. 2-Aminobenzothiazole has emerged as a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, screening, and evaluation of this compound-based antimicrobial compounds.

The this compound core can be readily functionalized at the C2-amino group and the benzene ring, allowing for the creation of diverse chemical libraries.[3][4] Various derivatives, such as Schiff bases, amides, and those incorporating other heterocyclic moieties like thiazolidinone and triazole, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5]

These application notes are designed to guide researchers through a systematic workflow, from the initial synthesis of novel this compound derivatives to their comprehensive antimicrobial and cytotoxic evaluation.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the in vitro antimicrobial activity of various this compound derivatives against a panel of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is a key metric representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of N,N-disubstituted this compound Analogs against S. aureus

Compound IDR1R2R3MIC (µM) against S. aureus (ATCC 25923)
1 ClCH3H2.9
4 HCH3H2- to 3-fold loss in activity relative to 1
5 HHClComparable to 1
6 HHHSubstantial loss in activity
7 FFH~6-fold decrease in activity compared to 1

Data adapted from a study on N,N-disubstituted 2-aminobenzothiazoles.

Table 2: Antifungal Activity of 6-Substituted this compound Derivatives

Compound IDRMIC (µg/mL) against Candida albicansMIC (µg/mL) against Candida parapsilosisMIC (µg/mL) against Candida tropicalis
1n [Substituent details not fully specified in abstract]4-84-84-8
1o [Substituent details not fully specified in abstract]4-84-84-8

Data from a study on novel this compound derivatives as antifungal agents. These compounds showed no cytotoxic effects on human THP-1 cells.

Table 3: Antimicrobial Activity of Thiazolyl Aminobenzothiazole Derivatives (MIC in µg/mL)

Compound IDGram-Negative Bacteria (E. coli, P. aeruginosa)Gram-Positive Bacteria (S. aureus, B. subtilis)Fungi (C. albicans, A. niger)
18 6-8--
20 -6-86-8

Data from a study on the synthesis and antimicrobial evaluation of thiazolyl aminobenzothiazole derivatives.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for synthesizing Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • Substituted this compound

  • Appropriate aromatic aldehyde

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve equimolar amounts of the substituted this compound and the aromatic aldehyde in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of novel compounds against bacterial and fungal strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some adaptations.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and solvent)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (broth only).

  • Include a growth control (inoculum without any compound) and a solvent control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol is used to assess the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., HEK293, A549, or THP-1).

Materials:

  • 96-well cell culture plates

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells.

  • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubate the plate for 24-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Visualizations

The following diagrams illustrate key workflows and relationships in the development of antimicrobial compounds from this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Lead Compound Evaluation start This compound Scaffold synthesis Chemical Modification (e.g., Schiff Base, Amide formation) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization primary_screen Primary Screening (Agar Well/Disk Diffusion) characterization->primary_screen mic MIC Determination (Broth Microdilution) primary_screen->mic mbc MBC Determination mic->mbc cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mic->cytotoxicity sar Structure-Activity Relationship (SAR) Studies mic->sar lead Lead Compound Identification cytotoxicity->lead sar->lead moa Mechanism of Action Studies lead->moa

Caption: A workflow for the development of this compound-based antimicrobial agents.

G cluster_assay MIC Determination Workflow cluster_controls Essential Controls prep_plate Prepare 96-well plate with serial dilutions of test compound inoculate Inoculate plate with microbial suspension prep_plate->inoculate prep_inoculum Prepare and standardize microbial inoculum prep_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_results Read MIC values (visual or spectrophotometric) incubate->read_results growth_control Growth Control (Inoculum + Broth) read_results->growth_control Compare with sterility_control Sterility Control (Broth only) read_results->sterility_control Compare with positive_control Positive Control (Standard Antimicrobial) read_results->positive_control Compare with

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

G title Logical Relationship in Lead Optimization sar Structure-Activity Relationship (SAR) Analysis of initial hits chem_mod Chemical Modification of This compound Scaffold sar->chem_mod activity Antimicrobial Activity (Lower MIC) chem_mod->activity toxicity Cytotoxicity (Higher CC50) chem_mod->toxicity selectivity Improved Selectivity Index (CC50 / MIC) activity->selectivity toxicity->selectivity lead_opt Optimized Lead Compound selectivity->lead_opt

Caption: Logical relationship for lead optimization of this compound derivatives.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the experimental protocols and data associated with the evaluation of novel 2-aminobenzothiazole derivatives as potential anti-inflammatory agents. The information is compiled from recent studies and is intended to serve as a practical guide for researchers in the field of medicinal chemistry and pharmacology.

Introduction and Mechanism of Action

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties[1][2]. The this compound scaffold, in particular, is considered a "privileged structure" in medicinal chemistry and has been the basis for the development of numerous compounds with therapeutic potential[3].

The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the nuclear factor kappa B (NF-κB) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate NF-κB, leading to the transcription of pro-inflammatory genes. This results in the increased expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators like prostaglandins and nitric oxide (NO), respectively[4]. Novel this compound derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the expression of COX-2 and iNOS and reducing the production of inflammatory mediators[4].

cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression & Enzyme Activity cluster_3 Inflammatory Mediators LPS LPS NFkB NF-κB Activation LPS->NFkB Activates COX2 COX-2 Expression NFkB->COX2 Induces iNOS iNOS Expression NFkB->iNOS Induces Derivatives This compound Derivatives Derivatives->NFkB Inhibits PGs Prostaglandins COX2->PGs Produces NO Nitric Oxide iNOS->NO Produces

Caption: NF-κB signaling pathway in inflammation and the inhibitory target of this compound derivatives.

Data Presentation: Anti-inflammatory Activity

The following tables summarize quantitative data from various studies, providing a clear comparison of the anti-inflammatory efficacy of different this compound derivatives.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound Dose (mg/kg) Time (hours) % Inhibition of Edema Reference
2g 100 3 55.3
3g 100 3 66.0
Bt2 100 3 78.13 (Comparable to Diclofenac)
Bt7 100 3 Comparable to Diclofenac
17c 20 3 80
17i 20 3 78
Diclofenac 10 3 78.13

| Indomethacin | 10 | 3 | 73 | |

Table 2: In Vitro COX-1/COX-2 Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI = COX-1/COX-2) Reference
2g >100 >100 -
3g >100 48 >2.08
2c 13.4 0.72 18.6
2d 5.2 0.28 18.6
3d 10.6 0.63 16.8

| Celecoxib | - | 0.685 | - | |

Table 3: In Vitro Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells

Compound Concentration (µg/mL) % NO Inhibition Reference
P. lanceolata extract 100 93.76
C. canadensis extract 100 99.2

| Specific data for novel this compound derivatives is an area for further investigation, but this assay is highly relevant. | | | |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the anti-inflammatory activity of this compound derivatives are provided below.

A common method for synthesizing the this compound core involves the reaction of a substituted aromatic amine with ammonium thiocyanate, followed by cyclization using an oxidizing agent like bromine water.

start Start Materials: Substituted Aromatic Amine, Ammonium Thiocyanate step1 Reaction in Acidic Medium (e.g., Glacial Acetic Acid) start->step1 intermediate Intermediate: Substituted 1-Phenylthiourea step1->intermediate step2 Oxidative Cyclization (e.g., Bromine Water) intermediate->step2 product Product: Substituted This compound step2->product purify Purification (e.g., Recrystallization) product->purify characterize Characterization (TLC, IR, NMR, Mass Spec) purify->characterize

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

  • Step 1: Formation of Phenylthiourea Intermediate:

    • Dissolve the substituted aromatic amine in a suitable acidic medium, such as glacial acetic acid.

    • Add ammonium thiocyanate to the solution.

    • Stir the mixture at room temperature or under gentle heating until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • The intermediate, a substituted 1-phenylthiourea, is formed.

  • Step 2: Oxidative Cyclization:

    • To the solution containing the phenylthiourea intermediate, add an oxidizing agent, such as bromine water, dropwise with constant stirring.

    • The cyclization reaction forms the substituted this compound ring.

  • Step 3: Isolation and Purification:

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Step 4: Characterization:

    • Confirm the purity of the synthesized compound using TLC.

    • Elucidate the structure using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).

This is the most common acute inflammation model used to screen new anti-inflammatory drugs.

cluster_0 Preparation cluster_1 Dosing & Induction cluster_2 Measurement & Analysis acclimate Acclimatize Rats (e.g., Male Wistar, 150-200g) fast Fast Animals Overnight acclimate->fast groups Divide into Groups: - Vehicle Control - Standard Drug - Test Compounds fast->groups dose Administer Vehicle, Standard, or Test Compound (p.o. or i.p.) groups->dose wait Wait 30-60 min dose->wait induce Induce Edema: Inject 0.1 mL 1% Carrageenan into sub-plantar region of hind paw wait->induce measure_t Measure Paw Volume at 1, 2, 3, 4, 5 hours post-injection induce->measure_t measure0 Measure Initial Paw Volume (t=0, Plethysmometer) calculate Calculate % Inhibition of Edema vs. Vehicle Control measure_t->calculate

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). House them under standard laboratory conditions and fast them overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6): a vehicle control group, a standard drug group (e.g., Diclofenac or Indomethacin), and test groups for each novel derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

  • Dosing: Administer the test compounds and the standard drug, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

    • Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoenzymes, which is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol (Radiochemical Method Example):

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and glutathione.

  • Pre-incubation: Add the test compound (at various concentrations) or vehicle to the enzyme in the reaction mixture and pre-incubate for approximately 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding [¹⁴C]-arachidonic acid and incubate for a specified time (e.g., 20 minutes) at 37°C.

  • Termination: Stop the reaction by adding a solution of HCl.

  • Extraction: Extract the prostaglandins (PGs) produced using an organic solvent like ethyl acetate.

  • Quantification: Separate the radioactive PGs from unreacted arachidonic acid using thin-layer chromatography (TLC) and quantify the amount of radioactivity in the PG spot using a radio-scanner or liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration.

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

start Culture RAW 264.7 Macrophage Cells seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (12-24h) seed->adhere treat Treat Cells with Test Compounds (various concentrations) adhere->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) (Except for negative control) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay: Mix supernatant with Griess Reagent collect->griess measure Measure Absorbance at ~540 nm griess->measure calculate Calculate Nitrite Concentration and % NO Inhibition measure->calculate

References

Application of 2-Aminobenzothiazole in the Synthesis of Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its unique structural features, including a fused aromatic system and a reactive amino group, make it an ideal starting point for the design and synthesis of potent and selective kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of various kinase inhibitors.

Key Kinase Targets for this compound-Based Inhibitors

Research has demonstrated the efficacy of this compound derivatives against a range of critical kinase targets involved in oncology. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Aurora Kinases: A family of serine/threonine kinases that are crucial for the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibitors can halt the proliferation of cancer cells.

  • Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that controls cell growth, proliferation, and survival.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different kinase targets and cancer cell lines, as reported in the scientific literature.

Table 1: EGFR and VEGFR-2 Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10EGFR94.7
Compound 11EGFR54.0
Compounds 14-18EGFR173 - 1080
Compound 39EGFR24.58
Compound 40EGFR30.42
Compounds 10-12VEGFR-2150 - 190
Compounds 21-23VEGFR-2150 - 190
Compound 20VEGFR-2150
Compound 21VEGFR-2190
Compound 61VEGFR-243.1

Table 2: Aurora, CDK, and PI3K Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
Alisertib (MLN8237)Aurora A1.2
Alisertib (MLN8237)Aurora B396.5
Danusertib (PHA-739358)Aurora A13
Danusertib (PHA-739358)Aurora B79
AMG 900Aurora B4
Compound 37CDK237.8
Compound 38CDK221.7
Compound 40CDK24290
Compound 54PI3Kα1.03

Table 3: Antiproliferative Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compounds 14-18PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66
Compound 13HCT116, A549, A3756.43 - 9.62
Compound 21Various tumor cells10.34 - 12.14
Compound 25MKN-45, H460, HT-290.01 - 0.18
Compound 40A549, MCF-7, Hep3B3.17 - 4.32
Compound 45HL-600.25
OMS5 & OMS14Lung (A549) & Breast (MCF-7)22.13 - 61.03
Compounds 10-12MCF-7, HepG-20.73 - 0.89
Compounds 21-23MCF-7, HepG-20.73 - 0.89
Compounds 21-23MDA-MB-2315.45 - 7.28

Experimental Protocols

The synthesis of this compound-based kinase inhibitors generally involves two main strategies:

  • Synthesis of the this compound core followed by functionalization.

  • Construction of the benzothiazole ring from a substituted aniline precursor already bearing the desired functionalities.

Below are generalized protocols for key synthetic steps. Researchers should consult the specific literature for detailed reaction conditions for their target compounds.

Protocol 1: Synthesis of the this compound Core

This protocol describes a common method for synthesizing the this compound scaffold via the reaction of a substituted aniline with a thiocyanate salt.

Materials:

  • Substituted aniline

  • Potassium or ammonium thiocyanate

  • Acetic acid

  • Bromine

  • Methanol or Ethanol

Procedure:

  • Dissolve the substituted aniline in glacial acetic acid.

  • Add potassium or ammonium thiocyanate to the solution and stir at room temperature.

  • Cool the mixture in an ice bath and add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Protocol 2: N-Arylation of this compound

This protocol outlines a typical procedure for coupling a this compound with an aryl halide, a common step in elaborating the inhibitor structure.

Materials:

  • This compound derivative

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or K2CO3)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative, aryl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-120 °C) for the specified time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated this compound.

Protocol 3: Kinase Inhibition Assay (General)

This is a generalized protocol for assessing the in vitro inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the kinase enzyme, the substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ligand VEGF Ligand Ligand->VEGFR2 Binds PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation Start Starting Materials (e.g., Aniline, Thiocyanate) Core_Synth Synthesis of This compound Core Start->Core_Synth Functionalization Functionalization (e.g., N-Arylation) Core_Synth->Functionalization Purification Purification (Chromatography, Recrystallization) Functionalization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Functionalization Iterative Design

Caption: General workflow for inhibitor synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzothiazole, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the reaction of anilines with a thiocyanate salt in the presence of a halogen, the oxidative cyclization of N-arylthioureas, the reaction of 2-haloanilines with a sulfur source, and the condensation of 2-aminothiophenol with a cyanating agent. Each method offers distinct advantages regarding starting material availability, reaction conditions, and scalability.

Q2: I am getting a low yield in the reaction of aniline with ammonium thiocyanate and bromine. What are the potential causes and solutions?

A2: Low yields in this classical synthesis can arise from several factors:

  • Side Reactions: A significant side reaction is the thiocyanation at the para-position of the aniline ring, especially if the para-position is unsubstituted.[1]

  • Bromine Addition: Improper control of bromine addition can lead to over-bromination of the aromatic ring or oxidation of the starting materials.

  • Reaction Temperature: The reaction is exothermic; maintaining a low temperature during bromine addition is crucial to prevent side reactions.

  • Purity of Reagents: The purity of aniline and the thiocyanate salt is important for a clean reaction.

Solutions:

  • Protect the para-position of the aniline if it is unsubstituted.

  • Add the bromine solution dropwise at a controlled temperature, typically below 10°C.

  • Ensure all reagents are pure and dry.

  • Optimize the stoichiometry of the reactants. An excess of thiocyanate is often used.[2]

Q3: What are the common impurities in this compound synthesis, and how can they be removed?

A3: Common impurities include unreacted starting materials (e.g., aniline), the intermediate N-arylthiourea, and byproducts from side reactions such as para-thiocyanated aniline. Purification can typically be achieved through:

  • Recrystallization: This is a common and effective method for purifying the final product. Ethanol or a mixture of ethanol and water is often a suitable solvent.[2]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the desired product.[3]

  • Acid-Base Extraction: Unreacted aniline can be removed by washing the crude product with a dilute acid solution.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing this compound?

A4: Yes, several green chemistry approaches have been developed. These methods often utilize less hazardous reagents and solvents, and in some cases, catalytic systems. Examples include:

  • Water as a solvent: Some syntheses can be performed in water, reducing the need for volatile organic compounds.

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[4]

  • Catalytic methods: The use of transition metal catalysts (e.g., copper, iron) can enable more efficient and selective transformations under milder conditions.

  • Metal-free oxidative cyclization: Methods using molecular oxygen as the oxidant with a catalyst like iodine offer a greener alternative to traditional oxidants like bromine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst.Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require heating, while others need to be cooled.
Poor quality of starting materials.Use pure, dry reagents. Purify starting materials if necessary.
Formation of Multiple Products (as seen on TLC) Side reactions due to reaction conditions.Adjust the reaction temperature, time, and stoichiometry of reagents.
Presence of impurities in starting materials.Purify starting materials before use.
For aniline-based methods, para-thiocyanation.Use an aniline with a substituted para-position or consider an alternative synthetic route.
Difficulty in Product Isolation/Purification Product is an oil instead of a solid.Try to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography may be necessary.
Product is insoluble in common recrystallization solvents.Screen a wider range of solvents or solvent mixtures for recrystallization.
Product co-elutes with impurities during column chromatography.Optimize the solvent system for column chromatography by trying different solvent polarities.
Reaction is not going to completion Insufficient reaction time.Monitor the reaction by TLC and extend the reaction time if necessary.
Catalyst deactivation.Add a fresh portion of the catalyst.
Reversible reaction.Consider removing a byproduct (e.g., water) to drive the equilibrium towards the product.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various methods for the synthesis of this compound, highlighting their typical yields and key features.

Synthesis Method Starting Materials Reagents/Catalyst Typical Yield (%) Advantages Disadvantages
Aniline & Thiocyanate Aniline, Ammonium/Potassium ThiocyanateBromine, Acetic Acid60-85Readily available starting materials.Use of hazardous bromine, potential for side reactions.
Oxidative Cyclization of N-Arylthiourea N-ArylthioureaTransition metal catalysts (e.g., Ru, Pd, Ni) or Oxidizing agents (e.g., I₂)70-95High yields and good functional group tolerance.May require expensive or air-sensitive catalysts.
From 2-Haloaniline 2-Iodoaniline, IsothiocyanateCopper(I) or Iron(III) catalyst80-97High yields and mild reaction conditions.Starting materials may be less accessible than aniline.
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideBaseHighVersatile for synthesizing substituted derivatives.2-Aminothiophenol is prone to oxidation.
Green Synthesis (Microwave) 2-Aminothiophenol, AldehydesIonic Liquid88-95Rapid reaction times, solvent-free conditions.Requires specialized microwave equipment.
Metal-Free Oxidative Cyclization Cyclohexanone, ThioureaIodine, O₂up to 84Environmentally friendly, avoids toxic metals.May have limited substrate scope.

Experimental Protocols

Method 1: Synthesis from Aniline and Ammonium Thiocyanate

This protocol describes the classical synthesis of this compound from aniline.

Materials:

  • Aniline (0.02 mol)

  • Ammonium thiocyanate (0.02 mol)

  • Ethanol

  • Concentrated Hydrochloric acid (2 mL)

  • Bromine (0.05 mol)

  • Glacial acetic acid

Procedure:

  • Dissolve equimolar quantities of aniline and ammonium thiocyanate in ethanol containing 2 mL of concentrated hydrochloric acid.

  • To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture in an ice-water bath.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from rectified spirit.

Method 2: Oxidative Cyclization of Phenylthiourea

This protocol outlines the synthesis via the oxidative cyclization of the intermediate phenylthiourea.

Materials:

  • Phenylthiourea

  • Chloroform

  • Bromine

  • Rectified spirit

  • Concentrated Ammonium hydroxide solution

Procedure:

  • Suspend phenylthiourea in chloroform.

  • Add a solution of bromine in chloroform dropwise with stirring.

  • After the addition is complete, reflux the mixture until the evolution of hydrogen bromide ceases.

  • Distill off the chloroform.

  • Dissolve the resulting hydrobromide salt in rectified spirit.

  • Basify the solution with concentrated ammonium hydroxide to precipitate the this compound.

  • Filter the product, wash with water, and dry.

  • Recrystallize from dilute ethanol (70% v/v).

Visualizations

Reaction_Mechanism Aniline Aniline Phenylthiourea Phenylthiourea Aniline->Phenylthiourea + SCN⁻ Thiocyanate Thiocyanate (SCN⁻) Thiocyanate->Phenylthiourea Cyclized_Intermediate Cyclized Intermediate Phenylthiourea->Cyclized_Intermediate + Br₂ Bromine Br₂ Bromine->Cyclized_Intermediate Product This compound Cyclized_Intermediate->Product - HBr HBr HBr Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup and Execution Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Analysis (TLC, NMR, MS) Purification->Analysis End End: Pure Product Analysis->End Troubleshooting_Tree Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Optimize_Time Optimize Reaction Time Start->Optimize_Time No Check_Temp Verify Reaction Temperature Check_Purity->Check_Temp Check_Stoichiometry Check Reagent Stoichiometry Check_Temp->Check_Stoichiometry Side_Reaction Investigate Side Reactions (e.g., para-addition) Check_Stoichiometry->Side_Reaction Change_Method Consider Alternative Synthesis Method Side_Reaction->Change_Method

References

Technical Support Center: Synthesis of Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 2-aminobenzothiazoles. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted 2-aminobenzothiazoles?

A1: The most prevalent methods include the Hugerschoff reaction, which involves the cyclization of arylthioureas with a halogen[1], and the Jacobsen synthesis, which is a one-pot reaction of an aniline, a thiocyanate salt, and a halogen. More contemporary approaches utilize metal catalysts (e.g., Ru, Pd, Cu) for the intramolecular oxidative cyclization of N-arylthioureas or the reaction of 2-haloanilines with dithiocarbamates, often offering milder reaction conditions and improved yields.[2]

Q2: What are the primary challenges faced during the synthesis of 2-aminobenzothiazoles?

A2: Researchers frequently encounter challenges such as low yields, the formation of unwanted side products, and difficulties in purifying the final compound. Common side products include regioisomers (e.g., 5- vs. 7-substituted benzothiazoles from meta-substituted anilines), products of aromatic bromination, and para-thiocyanation of the starting aniline.[3]

Q3: How do substituents on the aniline precursor affect the reaction outcome?

A3: The electronic nature of substituents on the aniline ring can significantly impact the reaction. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, potentially requiring harsher reaction conditions and leading to lower yields. The position of the substituent also dictates the regioselectivity of the cyclization.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 2-Aminobenzothiazole

Q: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions. Here are some troubleshooting steps:

  • Reagent Quality: Ensure all reagents, particularly the aniline and the thiocyanate salt, are pure and dry. Impurities can interfere with the reaction.

  • Reaction Temperature: Temperature control is critical. For the Hugerschoff reaction, the initial bromination is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[1] Subsequent cyclization may require heating. For catalytic methods, the optimal temperature will depend on the specific catalyst and solvent system.

  • Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the halogenating agent can lead to unwanted side reactions.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Atmosphere: Some modern catalytic methods may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Problem 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I minimize this?

A: The formation of side products is a common issue. The type of side product will dictate the appropriate troubleshooting strategy.

  • Aromatic Bromination:

    • Issue: Excess bromine or other halogenating agents can lead to bromination of the aromatic ring of the starting aniline or the product.

    • Solution: Add the halogenating agent dropwise at a low temperature to maintain a low concentration in the reaction mixture. Use a precise stoichiometric amount of the halogenating agent.

  • Para-Thiocyanation of Aniline:

    • Issue: In the Jacobsen synthesis, if the ortho positions of the aniline are blocked or the reaction conditions are not optimal, thiocyanation can occur at the para position, leading to a major side product.[3]

    • Solution: This side reaction is more prevalent with 4-unsubstituted anilines. Protecting the para position with a suitable blocking group that can be removed later is one strategy. Alternatively, using a two-step approach where the arylthiourea is first synthesized and then cyclized (Hugerschoff reaction) can provide better control.

  • Formation of Regioisomers:

    • Issue: The use of meta-substituted anilines can lead to the formation of a mixture of 5- and 7-substituted 2-aminobenzothiazoles, which can be difficult to separate.

    • Solution: The regioselectivity can be influenced by the steric and electronic nature of the substituent. Bulky substituents may favor the formation of the less sterically hindered isomer. Chromatographic separation is often required to isolate the desired isomer. In some cases, exploring different synthetic routes that offer better regiocontrol may be necessary.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my substituted this compound. What are the recommended purification techniques?

A: Purification can be challenging, especially when dealing with isomeric mixtures or closely related side products.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material. Experiment with different solvents or solvent mixtures to find the optimal conditions.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a common technique. A careful selection of the eluent system is crucial for achieving good separation.

  • Acid-Base Extraction: 2-Aminobenzothiazoles are basic. An acid-base extraction can be used to separate the product from non-basic impurities. The product is first protonated and extracted into an aqueous acidic phase, which is then basified to precipitate the purified product.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodStarting MaterialsTypical Yield (%)Reference
Hugerschoff ReactionArylthiourea, Bromine60-85
Jacobsen SynthesisAniline, KSCN, Bromine50-75
RuCl₃-catalyzedN-Arylthioureasup to 91
Pd(OAc)₂-catalyzedN-Aryl-N',N'-dialkylthioureasup to 91
Copper-catalyzed2-Iodoanilines, Dithiocarbamatesup to 97

Experimental Protocols

Key Experiment: Hugerschoff Synthesis of 2-Amino-6-chloro-benzothiazole

Materials:

  • 4-Chloroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Bromine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Preparation of 1-(4-chlorophenyl)thiourea:

    • Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol containing a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture. The solid that separates out is filtered, washed with water, dried, and can be recrystallized from ethanol.

  • Cyclization to 2-Amino-6-chlorobenzothiazole:

    • Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

    • Cool the mixture to below 5 °C in an ice bath.

    • Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over a period of 2 hours, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring for an additional 4 hours at the same temperature.

    • Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).

    • Remove the chloroform by filtration.

    • Treat the resulting solid with sulfur dioxide water and filter.

    • Neutralize the filtrate with aqueous ammonia to precipitate the 2-amino-6-chlorobenzothiazole.

    • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

Visualizations

Hugerschoff_Reaction_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A 4-Chloroaniline C Reflux in EtOH/HCl A->C B NH4SCN B->C D 1-(4-chlorophenyl)thiourea C->D E 1-(4-chlorophenyl)thiourea G Low Temp Addition E->G F Bromine in Chloroform F->G H Reflux G->H I 2-Amino-6-chlorobenzothiazole H->I J Crude Product K Neutralization & Filtration J->K L Recrystallization K->L M Pure Product L->M Jacobsen_vs_Hugerschoff cluster_jacobsen Jacobsen Synthesis (One-Pot) cluster_hugerschoff Hugerschoff Synthesis (Two-Step) J1 Aniline + KSCN + Bromine J2 This compound J1->J2 J3 Side Products (e.g., p-thiocyanation) J1->J3 H1 Aniline + Thiocyanate Salt H2 Arylthiourea Intermediate H1->H2 H4 This compound H2->H4 H3 Bromine H3->H4

References

Technical Support Center: Purification of 2-Aminobenzothiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-aminobenzothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound or its derivatives?

A1: Common impurities often originate from starting materials, side reactions, or residual solvents. These can include:

  • Unreacted Starting Materials: Such as the corresponding aniline or phenylthiourea precursors.[1][2]

  • Side-Reaction Products: During synthesis, side reactions like sulfonation of the benzene ring, over-bromination, or hydrolysis of precursors can occur, leading to a mixture of by-products.[1][3]

  • Solvent Residues: Solvents from the reaction or initial work-up may remain trapped in the crude product.[1]

Q2: My purified this compound sample is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?

A2: Discoloration typically indicates the presence of minor, highly colored impurities, which may arise from oxidation or side reactions. To address this:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. It is crucial to filter the hot solution to remove the charcoal before allowing it to cool.

  • Repeat Purification: A second recrystallization or passing the material through a short plug of silica gel (using an appropriate solvent) can effectively remove these impurities.

  • Check for Stability: Ensure the compound is stable under the purification conditions. Some derivatives may be sensitive to heat or light.

Q3: I am experiencing low yields after purification. What are the likely causes?

A3: Low yields can result from several factors during the purification process:

  • Sub-optimal Recrystallization Solvent: If the compound is too soluble in the chosen solvent, a significant amount will remain in the mother liquor.

  • Multiple Purification Steps: Each purification step, such as successive recrystallizations or chromatographic separations, inevitably leads to some material loss.

  • Incomplete Precipitation/Crystallization: Ensure the solution is sufficiently cooled (an ice bath or refrigerator can help) and given adequate time for the product to crystallize fully.

  • Transfer Losses: Be mindful of material lost during transfers between flasks and filtration funnels.

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid. This is common if the compound's melting point is lower than the solution's temperature or if significant impurities are present. Here are several strategies to resolve this:

  • Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce saturation before allowing it to cool slowly again.

  • Lower the Cooling Temperature: After slow cooling to room temperature, try moving the flask to an ice bath or a freezer.

  • Change the Solvent System: The choice of solvent is critical. Try a different solvent or a solvent pair (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).

Q5: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

A5: This usually means the solution is not supersaturated, either because too much solvent was used or the compound is highly soluble. To induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If available, add a tiny crystal from a previous batch to initiate crystallization.

  • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

Troubleshooting Guides

This section provides logical workflows to troubleshoot common purification problems.

Diagram 1: Troubleshooting Recrystallization Issues

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Ideal oiling Compound 'Oils Out' outcome->oiling Problem no_crystals No Crystals Form outcome->no_crystals Problem success Success: Filter and dry crystals crystals->success reheat Re-heat solution oiling->reheat induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce Try first concentrate Reduce solvent volume and re-cool no_crystals->concentrate If induction fails add_solvent Add more solvent, cool slowly again reheat->add_solvent Try first change_solvent Change solvent or use solvent pair reheat->change_solvent If persists add_solvent->cool change_solvent->start induce->outcome concentrate->cool

Caption: Decision-making process for troubleshooting common recrystallization problems.

Quantitative Data Summary

The following tables provide key physical and purification data for this compound and its derivatives.

Table 1: Melting Points of this compound and Derivatives
CompoundMelting Point (°C)Source
This compound126 - 129
This compound129 - 134
(1'-chloroacetyl)-2-aminobenzothiazole140 - 143
2-Amino-4-bromobenzothiazole182 - 184
2-Amino-5-bromobenzothiazole195 - 197
2-Amino-6-nitrobenzothiazole240 - 243
This compound-6-carboxylic acid265 (decomposes)
Table 2: Common Solvents for Purification
Purification MethodSolvent / Solvent SystemApplication NotesSource
RecrystallizationEthanolA common and effective solvent for many derivatives.
RecrystallizationMethanolUsed successfully for some 2-aminobenzothiazoles.
RecrystallizationEthanol (dilute, 70% v/v)Effective for recrystallizing the parent this compound.
RecrystallizationChloroformUsed for crystallizing certain synthesized derivatives.
RecrystallizationAcetone/WaterUsed as an antisolvent system for purification.
Column ChromatographyChloroformUsed as an eluant for purifying derivatives.
Column ChromatographyEthyl acetate / n-hexaneA common gradient system for separating less polar derivatives.

Experimental Protocols

Protocol 1: Standard Recrystallization

This protocol describes a general method for purifying this compound derivatives via single-solvent recrystallization.

Objective: To remove impurities by dissolving the crude product in a hot solvent and allowing the pure compound to crystallize upon cooling.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol or methanol are common starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Gentle heating can be applied if the compound is thermally stable.

Diagram 2: Standard Recrystallization Workflow

G start Start with Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve charcoal 2. Add charcoal (if colored) dissolve->charcoal hot_filter 3. Hot filtration charcoal->hot_filter Yes cool 4. Cool slowly to room temperature charcoal->cool No hot_filter->cool ice_bath 5. Place in ice bath to maximize yield cool->ice_bath vac_filter 6. Vacuum filter to collect crystals ice_bath->vac_filter wash 7. Wash with cold solvent vac_filter->wash dry 8. Dry under vacuum wash->dry finish Pure Product dry->finish

Caption: Workflow for a standard single-solvent recrystallization protocol.

Protocol 2: Column Chromatography

This protocol is for separating compounds based on their differential adsorption to a stationary phase.

Objective: To purify this compound derivatives from by-products or unreacted starting materials.

Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for this class of compounds.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is later evaporated) and adsorb it onto a small amount of silica gel. Carefully load this dry sample onto the top of the packed column.

  • Elution: Begin passing the eluent through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Diagram 3: Purification Method Selection

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_solid->chromatography No / Oily purity_check Check Purity (TLC, NMR, etc.) recrystallize->purity_check pure Product is Pure chromatography->pure purity_check->pure Yes impure Still Impure purity_check->impure No impure->chromatography Purify Further

Caption: Logical workflow for selecting an appropriate purification technique.

References

Technical Support Center: Optimization of N-Functionalization of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-functionalization of 2-aminobenzothiazole. This resource aims to address common experimental challenges and provide practical solutions for optimizing reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-functionalization of this compound, a crucial transformation in the synthesis of various biologically active compounds.[1][2]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium or copper catalyst may be oxidized or poisoned. The sulfur atom in this compound can coordinate with the metal center, leading to catalyst deactivation.[2] 2. Inappropriate Ligand: The chosen phosphine ligand (for Buchwald-Hartwig) or chelating ligand (for Ullmann) may not be optimal for the specific substrate combination. 3. Suboptimal Base: The strength and solubility of the base can significantly impact the reaction rate and yield. 4. Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. 5. Poor Solvent Choice: The solubility of reactants and intermediates can be a limiting factor.1. Catalyst:     - Use a fresh batch of catalyst or a pre-catalyst that is less sensitive to air and moisture.     - For palladium-catalyzed reactions, consider using a higher catalyst loading (e.g., 2-5 mol%).     - In Ullmann reactions, ensure the use of a high-purity copper(I) source (e.g., CuI). 2. Ligand:     - Screen a variety of ligands. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often effective.     - For Ullmann condensations, consider using ligands such as 1,10-phenanthroline or L-proline to facilitate the coupling under milder conditions. 3. Base:     - For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used.     - For Ullmann, weaker bases such as K₂CO₃ or Cs₂CO₃ are often employed. 4. Temperature:     - Gradually increase the reaction temperature in increments of 10-20 °C.     - Consider using microwave irradiation to accelerate the reaction, which can often be completed in minutes at elevated temperatures.[3] 5. Solvent:     - Screen polar aprotic solvents like dioxane, toluene, DMF, or DMSO. Ensure the solvent is anhydrous.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of Protic Impurities: Water or other protic impurities can lead to the protonation of the organometallic intermediates, resulting in the formation of the dehalogenated arene. 2. Inappropriate Base: Some bases can act as hydride donors. 3. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Anhydrous Conditions:     - Use anhydrous solvents and reagents.     - Dry all glassware thoroughly before use. 2. Base Selection:     - Use a non-coordinating, anhydrous base. 3. Temperature Optimization:     - Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Poor Regioselectivity (N- vs. N'-arylation) 1. Ambident Nucleophilicity: this compound has two potentially nucleophilic nitrogen atoms: the exocyclic amino group (N) and the endocyclic thiazole nitrogen (N'). The site of functionalization can be influenced by the reaction conditions.[4] 2. Catalyst System: The choice of metal catalyst and ligand can direct the regioselectivity.1. Catalyst Control:     - For N-arylation (amino group): Palladium-catalyzed Buchwald-Hartwig conditions with bulky phosphine ligands generally favor functionalization of the exocyclic amino group.     - For N'-arylation (thiazole nitrogen): Copper-catalyzed Ullmann conditions often favor arylation of the endocyclic nitrogen.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Materials: The N-functionalized product may have a similar polarity to the starting this compound or aryl halide, making chromatographic separation challenging. 2. Presence of Catalyst Residues: Residual palladium or copper salts can complicate purification.1. Chromatographic Techniques:     - Optimize the solvent system for column chromatography. A gradient elution may be necessary.     - Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Work-up Procedure:     - After the reaction, filter the mixture through a pad of Celite to remove insoluble catalyst residues.     - An aqueous work-up with a solution of ammonia or ethylenediamine can help to remove residual copper salts by forming soluble complexes. 3. Recrystallization:     - If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which N-functionalization method is better for my substrate: Buchwald-Hartwig or Ullmann coupling?

A1: The choice between Buchwald-Hartwig and Ullmann coupling depends on the desired regioselectivity and the nature of your substrates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is generally preferred for the N-arylation of the exocyclic amino group of this compound. It often offers milder reaction conditions and a broader substrate scope, particularly with aryl bromides and chlorides.

  • Ullmann Condensation: This copper-catalyzed reaction is typically used for the N'-arylation of the endocyclic thiazole nitrogen. While traditional Ullmann conditions are harsh, modern protocols with ligands allow for milder conditions.

A decision-making workflow is illustrated below:

G start Desired N-Functionalization of This compound regioselectivity Desired Regioselectivity? start->regioselectivity exocyclic Exocyclic Amino (N-arylation) regioselectivity->exocyclic Exocyclic N endocyclic Endocyclic Thiazole (N'-arylation) regioselectivity->endocyclic Endocyclic N' buchwald Consider Buchwald-Hartwig Amination (Pd-catalyzed) exocyclic->buchwald ullmann Consider Ullmann Condensation (Cu-catalyzed) endocyclic->ullmann G start Low Conversion in N-Functionalization check_reagents 1. Verify Reagent Quality (Catalyst, Base, Solvent) start->check_reagents increase_temp 2. Increase Reaction Temperature check_reagents->increase_temp monitor 3. Monitor Reaction Progress (TLC/LC-MS) increase_temp->monitor optimize 4. Re-evaluate and Optimize (Ligand, Solvent, Base) monitor->optimize G start Start setup 1. Reaction Setup: - Add this compound, aryl halide,  Pd catalyst, ligand, and base to a dry flask. start->setup inert 2. Inert Atmosphere: - Evacuate and backfill the flask  with an inert gas (e.g., Argon). setup->inert solvent 3. Add Solvent: - Add anhydrous solvent (e.g., toluene or dioxane)  via syringe. inert->solvent heat 4. Heating: - Heat the reaction mixture to the  desired temperature (e.g., 80-110 °C)  with stirring. solvent->heat monitor 5. Monitoring: - Monitor the reaction progress by  TLC or LC-MS. heat->monitor workup 6. Work-up: - Cool to room temperature, dilute with  an organic solvent, and filter through Celite. monitor->workup purify 7. Purification: - Concentrate the filtrate and purify by  column chromatography. workup->purify end End purify->end

References

Technical Support Center: 2-Aminobenzothiazole Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting multicomponent reactions (MCRs) involving 2-aminobenzothiazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My multicomponent reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound multicomponent reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Reagent Purity: Ensure all starting materials, including this compound, aldehydes, and other components, are of high purity. Impurities can interfere with the reaction cascade.

  • Catalyst Choice and Amount: The choice and concentration of the catalyst are often critical. For reactions involving acetylenedicarboxylates and cyclic amines, a basic catalyst may be required if one of the components (like excess piperidine) doesn't serve this role. In other cases, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can be beneficial.[1][2] Some "green" syntheses have shown high yields using catalysts like Sc(OTf)₃ or P₂O₅ on a SiO₂ support.[3][4]

  • Solvent Selection: The polarity and nature of the solvent can significantly influence the reaction rate and yield. Ethanol is a commonly used solvent that has proven effective.[1] However, for certain reactions, solvent-free conditions under microwave irradiation have resulted in higher yields and shorter reaction times.

  • Reaction Temperature and Time: These parameters are crucial and interdependent. A common protocol involves stirring the reaction mixture at room temperature initially, followed by heating (e.g., at 50-60 °C) for an extended period, such as 48 hours, to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Basicity of Amine: In four-component reactions with cyclic amines, the basicity of the amine can drastically affect the yield. For instance, piperidine and pyrrolidine, which have similar basicity, often result in good yields. Morpholine, being significantly less basic, may lead to very low yields of the desired product under the same conditions.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

A2: The formation of side products is common in MCRs due to the complexity of the reaction pathways. Potential side reactions include:

  • Knoevenagel Condensation Products: In reactions involving active methylene compounds, the initial Knoevenagel condensation between the aldehyde and the active methylene compound might proceed faster than the main reaction cascade, leading to an accumulation of this intermediate.

  • Aldimine Formation: The condensation of the aromatic aldehyde with this compound forms an aldimine intermediate. If subsequent steps are slow, this intermediate may be observed.

  • Hydrolysis Products: Under acidic conditions, some intermediates or even the final product might be susceptible to hydrolysis. For example, in certain four-component reactions, an enamine moiety in the product can be hydrolyzed.

To minimize side products, ensure stoichiometric balance of reactants, control the reaction temperature, and choose an appropriate catalyst that favors the desired reaction pathway.

Q3: How do I purify the final product from the complex reaction mixture?

A3: Purification of the final product from a multicomponent reaction mixture typically involves the following steps:

  • Solvent Removal: After the reaction is complete, the solvent is usually removed under reduced pressure.

  • Column Chromatography: This is the most common method for purifying products of this compound MCRs. A silica gel column is typically used, with an eluent system tailored to the polarity of the product. A common choice is a mixture of chloroform or a hexane/ethyl acetate gradient.

  • Recrystallization: After column chromatography, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or chloroform, to obtain a crystalline solid.

Q4: Can I run this reaction under environmentally friendly ("green") conditions?

A4: Yes, several green chemistry approaches have been successfully applied to this compound multicomponent reactions. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Effective strategies include:

  • Solvent-Free Reactions: Performing the reaction neat (without a solvent) under microwave irradiation can significantly shorten reaction times and often leads to high yields.

  • Water-Based Media: Some reactions can be conducted in an aqueous medium, which is an environmentally benign solvent.

  • Use of Heterogeneous or Reusable Catalysts: Catalysts like P₂O₅ on a silica support or nanocatalysts can often be recovered and reused, reducing waste.

Data Presentation

Table 1: Effect of Aldehyde and Amine Structure on the Yield of Pyrrolidinones in a Four-Component Reaction.

EntryAldehydeAmineProduct Yield (%)
1BenzaldehydePiperidine58
24-MethylbenzaldehydePiperidine72
34-ChlorobenzaldehydePiperidine67
44-MethoxybenzaldehydePiperidine55
5BenzaldehydePyrrolidine55
64-ChlorobenzaldehydePyrrolidine63
74-NitrobenzaldehydePyrrolidine52
8BenzaldehydeMorpholineVery Low

Reaction conditions: this compound (2.0 mmol), acetylenedicarboxylate (2.0 mmol), aromatic aldehyde (2.0 mmol), piperidine (3.0 mmol) or other amine (2.0 mmol) with DABCO (0.5 mmol) in ethanol (10.0 mL), stirred at room temperature for 20 min, then heated at 50–60 °C for 48 h.

Experimental Protocols

Key Experiment: Four-Component Synthesis of Functionalized 2-Pyrrolidinones

This protocol describes the one-pot, four-component reaction between this compound, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine.

Materials:

  • This compound (2.0 mmol)

  • Dimethyl acetylenedicarboxylate (2.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (2.0 mmol)

  • Piperidine (3.0 mmol)

  • Ethanol (10.0 mL)

Procedure:

  • To a round-bottom flask, add this compound (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), the aromatic aldehyde (2.0 mmol), and piperidine (3.0 mmol) to ethanol (10.0 mL).

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the final product.

Visualizations

experimental_workflow reagents 1. Mix Reactants (this compound, Aldehyde, Acetylenedicarboxylate, Amine) in Ethanol stir_rt 2. Stir at Room Temperature (20 minutes) reagents->stir_rt heat 3. Heat Reaction (50-60°C, 48 hours) stir_rt->heat monitor 4. Monitor by TLC heat->monitor workup 5. Work-up (Cool & Evaporate Solvent) monitor->workup purify 6. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for a this compound four-component reaction.

Caption: Plausible mechanism for the four-component synthesis of 2-pyrrolidinones.

troubleshooting_guide start Problem: Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst (Type and Loading) catalyst_ok Catalyst Appropriate? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Action: Purify Starting Materials reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes adjust_conditions Action: Optimize Time/Temp or Change Solvent conditions_ok->adjust_conditions No change_catalyst Action: Screen Different Catalysts or Loadings catalyst_ok->change_catalyst No success Reaction Improved catalyst_ok->success Yes purify_reagents->check_reagents adjust_conditions->check_conditions change_catalyst->check_catalyst

Caption: Troubleshooting decision tree for low-yield this compound MCRs.

References

scale-up considerations for the industrial synthesis of 2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-aminobenzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the industrial synthesis of this compound, focusing on the prevalent methods: the oxidative cyclization of phenylthiourea and the reaction of aniline with a thiocyanate source.

Issue 1: Low Yield of this compound in Phenylthiourea Cyclization

  • Question: We are experiencing lower than expected yields during the scale-up of this compound synthesis from phenylthiourea using an oxidizing agent. What are the potential causes and solutions?

  • Answer: Low yields in this process can stem from several factors. Incomplete reaction, side reactions, or product degradation are common culprits. Consider the following:

    • Inadequate Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can lead to an unacceptably slow reaction rate, while excessively high temperatures can cause sulfonation of the benzene ring, leading to unwanted byproducts.[1] The optimal temperature range is generally between 30°C and 100°C.[1]

    • Insufficient Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., bromine) is used. In some methods, a catalytic amount of a bromine compound is sufficient when conducted in sulfuric acid.[1]

    • Improper Acid Concentration: The concentration of sulfuric acid is crucial. It should typically be at least 85%, with a preferred range of 95% to 100%.[1] The amount of sulfuric acid should be at least 3.5 times the weight of the arylthiourea.[1]

    • Poor Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, affecting the reaction rate and promoting side reactions. Ensure your reactor's agitation is sufficient for the reaction volume.

Issue 2: Formation of Impurities and Side Products

  • Question: Our final product is contaminated with significant impurities. How can we minimize the formation of side products during the synthesis?

  • Answer: Impurity formation is a common scale-up challenge. Key strategies to mitigate this include:

    • Control of Reaction Temperature: As mentioned, excessive heat can lead to sulfonation. Precise temperature control is vital.

    • Inert Atmosphere: For certain reactions, especially those sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen) can prevent the formation of oxidative side products.

    • Regioselectivity Issues: In syntheses starting from substituted anilines and thiocyanates, the position of thiocyanation can be a major issue. Thiocyanation at the para position can be a predominant competing reaction if the para position is unsubstituted. Using a starting material where the desired substitution pattern directs the cyclization correctly is crucial.

    • Purification Method: For large-scale production, purification by chromatography may not be feasible. Recrystallization is often a more practical method for purifying the final product.

Issue 3: Exothermic Reaction Runaway

  • Question: We are concerned about the exothermic nature of the reaction upon scaling up. What measures should be in place to control the reaction temperature effectively?

  • Answer: The oxidative cyclization of phenylthiourea can be exothermic, and managing the heat generated is critical for safety and product quality on an industrial scale.

    • Controlled Reagent Addition: Instead of adding reagents all at once, a slow, controlled addition allows for better management of the heat evolved. This is particularly important for the addition of the oxidizing agent.

    • Efficient Cooling System: The reactor must be equipped with a cooling system capable of handling the heat load of the reaction at the intended scale. Regular monitoring of the internal temperature is essential.

    • Solvent Selection: The choice of solvent can influence heat dissipation. While strong acids like sulfuric acid are often required, ensuring adequate stirring and heat transfer within the reaction mass is critical.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary industrial synthesis routes for this compound?

    • A1: The most common industrial methods include the oxidative cyclization of arylthioureas (often derived from the corresponding aniline) and the reaction of anilines with a source of thiocyanate, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent like bromine.

  • Q2: What are the key safety precautions to consider during the industrial synthesis of this compound?

    • A2: Key safety considerations include:

      • Handling of Corrosive Materials: The use of strong acids like concentrated sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures.

      • Use of Halogens: Bromine is corrosive and toxic. Proper ventilation and handling protocols are necessary.

      • Exothermic Reactions: As detailed in the troubleshooting guide, proper temperature control and monitoring are crucial to prevent reaction runaways.

      • Hazardous Byproducts: The reaction may evolve gases. Ensure adequate ventilation and consider a scrubbing system for any toxic off-gases.

      • Product Handling: this compound itself can be harmful if swallowed and may cause eye irritation. Standard PPE should be worn when handling the final product.

  • Q3: Can ionic liquids be used as a "green" alternative solvent for this synthesis?

    • A3: Yes, research has shown that ionic liquids can be used as an alternative to volatile organic solvents for the synthesis of this compound derivatives. This approach can be beneficial from an environmental and economic perspective, potentially enhancing reactivity and simplifying product recovery.

  • Q4: How can the progress of the reaction be monitored on a large scale?

    • A4: On a laboratory scale, Thin Layer Chromatography (TLC) is often used. For industrial scale-up, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for monitoring the consumption of starting materials and the formation of the product and any significant byproducts.

Quantitative Data Summary

Table 1: Reaction Parameters for this compound Synthesis from p-Chlorophenylthiourea

ParameterValueReference
Starting Materialp-Chlorophenylthiourea
Solvent98% Sulfuric Acid
Catalyst48% Aqueous HBr
Temperature45-50°C, then 65-70°C
Reaction Time1.5 hours, then 6 hours
Product2-amino-6-chlorobenzothiazole
Yield92%

Table 2: Reaction Parameters for this compound Synthesis from Phenylthiourea

ParameterValueReference
Starting MaterialPhenylthiourea
Solvent98% Sulfuric Acid
Oxidizing AgentBromine
TemperatureInitial cooling to 10°C
Subsequent ReactionNitration with 98% Nitric Acid
Product2-amino-6-nitrobenzothiazole
Yield95%

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea

  • Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.

  • While maintaining the temperature at 45°-50° C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • Hold the mixture at 45°-50°C for 1.5 hours.

  • Increase the temperature to 65°-70° C and maintain for 6 hours.

  • Cool the mixture and add 250 ml of methanol with rapid stirring. Note that the temperature will rise to approximately 70° C.

  • Cool the mixture again and filter the precipitated product.

  • Wash the filtered product with three 150 ml portions of acetone.

  • Dry the final product.

Protocol 2: Synthesis of 2-Amino-6-nitrobenzothiazole from Phenylthiourea

  • Dissolve phenylthiourea (1.0 mol) in 300 ml of 98% sulfuric acid.

  • Treat the solution with bromine (8 g) following a procedure similar to Protocol 1 to obtain the sulfate salt of this compound in the reaction mixture.

  • Cool the solution to 10° C and stir.

  • Add 70 g (1.1 mole) of 98% nitric acid over a 45-minute period. Bubble nitrogen through the solution before and during the nitric acid addition.

  • Allow the solution to warm to 15° C.

  • Pour the reaction mixture over 500 g of ice.

  • Recover the product by filtration, washing, and drying as in Protocol 1.

Visualizations

experimental_workflow cluster_phenylthiourea Phenylthiourea Cyclization start_phenylthiourea Phenylthiourea dissolve_h2so4 Dissolve in conc. H2SO4 start_phenylthiourea->dissolve_h2so4 add_oxidant Add Oxidizing Agent (e.g., Br2) dissolve_h2so4->add_oxidant reaction Controlled Heating add_oxidant->reaction workup_phenylthiourea Quench & Isolate reaction->workup_phenylthiourea product_phenylthiourea This compound workup_phenylthiourea->product_phenylthiourea

Caption: Experimental workflow for the synthesis of this compound from phenylthiourea.

troubleshooting_low_yield start Low Yield Observed temp Check Temperature Control start->temp oxidant Verify Oxidant Stoichiometry start->oxidant acid Confirm H2SO4 Concentration start->acid mixing Evaluate Agitation Efficiency start->mixing sol_temp Adjust to 30-100°C temp->sol_temp sol_oxidant Ensure Correct Amount oxidant->sol_oxidant sol_acid Use 95-100% H2SO4 acid->sol_acid sol_mixing Increase Stirrer Speed mixing->sol_mixing

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

managing regioselectivity in the functionalization of the 2-aminobenzothiazole ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of the 2-aminobenzothiazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the position of functional groups on this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for electrophilic substitution on the this compound ring, and what factors govern this selectivity?

A1: The this compound ring system has several positions available for functionalization on the benzene ring (C4, C5, C6, and C7). The inherent electronic properties of the fused ring system, along with the directing effects of the amino group and the thiazole ring itself, play a crucial role in determining the site of electrophilic attack. Generally, the reactivity of the benzene ring is influenced by the electron-donating nature of the amino group and the overall electron-withdrawing character of the thiazole moiety. The regioselectivity is a delicate balance of electronic and steric effects. For instance, in many electrophilic aromatic substitution reactions, a mixture of isomers can be obtained, making regiocontrol a significant challenge.[1]

Q2: How can I favor functionalization at a specific position, for example, C4 or C7?

A2: Achieving regioselectivity for a specific position often requires careful selection of reagents, reaction conditions, and sometimes the use of directing or protecting groups.

  • For C4-functionalization: Some reactions, under specific catalytic conditions, can favor the C4 position.

  • For C7-functionalization: Regiospecific synthesis can sometimes be achieved by starting with appropriately substituted anilines and performing a cyclization reaction. For instance, using a 3-substituted aniline can lead to a mixture of 5- and 7-substituted 2-aminobenzothiazoles, with the ratio depending on the steric and electronic nature of the substituent.[2]

Q3: What is the role of protecting groups in controlling regioselectivity?

A3: Protecting the exocyclic amino group can significantly alter the electronic properties of the benzothiazole ring and, consequently, the regioselectivity of subsequent reactions. For example, acylation of the amino group can make it less activating and can sterically hinder adjacent positions, thereby directing incoming electrophiles to other sites. The synthesis of derivatives with functional groups on the benzene ring is often possible by starting with a nitro-derivative, protecting the 2-amino group, reducing the nitro group to an amino group, and then functionalizing it.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Bromination Leading to a Mixture of Isomers

Problem: During the electrophilic bromination of this compound, you are observing a mixture of mono-brominated products at different positions (e.g., C4, C5, C6, C7) and are unable to isolate the desired isomer in good yield.

Possible Causes and Solutions:

CauseSuggested Solution
Highly Activating Nature of the Amino Group The strong electron-donating effect of the amino group activates multiple positions on the benzene ring for electrophilic attack. Solution: Consider protecting the amino group (e.g., via acylation) to modulate its activating effect. This can lead to a more controlled and selective bromination.
Harsh Reaction Conditions Using strong brominating agents (e.g., neat Br₂) and high temperatures can lead to over-reactivity and loss of selectivity. Solution: Employ milder brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid, DMF). Lowering the reaction temperature can also significantly improve regioselectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates. Solution: Screen different solvents. For example, using acetic acid can sometimes favor para-substitution.[2]
Steric Hindrance If the target position is sterically hindered, the electrophile may attack other, more accessible sites. Solution: If trying to introduce a substituent at a hindered position, consider a multi-step synthetic route starting from a pre-functionalized aniline.

Workflow for Troubleshooting Poor Regioselectivity in Bromination:

G start Poor Regioselectivity in Bromination protect_amine Protect the 2-amino group (e.g., acylation) start->protect_amine milder_reagents Use milder brominating agents (e.g., NBS) start->milder_reagents optimize_conditions Optimize reaction conditions (temperature, solvent) start->optimize_conditions alternative_route Consider an alternative synthetic route start->alternative_route desired_product Desired Regioisomer Obtained protect_amine->desired_product milder_reagents->desired_product optimize_conditions->desired_product alternative_route->desired_product

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yield of the Desired Regioisomer in C-H Arylation

Problem: You are attempting a direct C-H arylation on the this compound ring but are obtaining a low yield of the desired regioisomer, with significant amounts of starting material remaining or the formation of multiple arylated products.

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Catalyst System The choice of catalyst, ligand, and additives is critical for both reactivity and regioselectivity in C-H activation. Solution: Screen a variety of palladium, rhodium, or ruthenium catalysts and ligands. The combination of a specific metal and ligand can favor a particular C-H bond activation.
Incorrect Oxidant or Additives The oxidant and any additives play a crucial role in the catalytic cycle. Solution: Experiment with different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) and additives (e.g., pivalic acid) to find the optimal combination for your specific transformation.
Steric Hindrance from the Coupling Partner A bulky arylating agent may have difficulty accessing the desired C-H bond. Solution: If possible, use a less sterically hindered coupling partner or modify the reaction conditions (e.g., higher temperature) to overcome the steric barrier.
Deactivation of the Catalyst The substrate or impurities may be poisoning the catalyst. Solution: Ensure the purity of your starting materials and solvents. Consider using a higher catalyst loading or a more robust catalyst system.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 5- and 7-substituted 2-Aminobenzothiazoles from 3-Substituted Anilines

This protocol is adapted from a solid-phase synthesis approach, which can also be informative for solution-phase synthesis, highlighting how the substituent on the aniline precursor directs the cyclization.[2]

Materials:

  • 3-Substituted aniline (e.g., 3-bromoaniline, 3-phenylaniline)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Acetic acid

Procedure:

  • Dissolve the 3-substituted aniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium thiocyanate in acetic acid.

  • To the cooled mixture, add a solution of bromine in acetic acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization to separate the 5- and 7-substituted isomers.

Expected Outcome: Using 3-bromoaniline typically yields a roughly 1:1 mixture of 5-bromo- and 7-bromo-2-aminobenzothiazole, which are separable by chromatography. In contrast, 3-phenylaniline gives a mixture that is highly enriched in the 5-phenyl-2-aminobenzothiazole isomer (approximately 95:5 ratio), indicating a strong steric influence on the cyclization step.

Regioselectivity Data from Oxidative Cyclization of 3-Substituted Anilines

3-Substituted Aniline5-Substituted Product7-Substituted ProductRatio (5-isomer : 7-isomer)
3-Bromoaniline5-Bromo-2-aminobenzothiazole7-Bromo-2-aminobenzothiazole~ 1 : 1
3-Phenylaniline5-Phenyl-2-aminobenzothiazole7-Phenyl-2-aminobenzothiazole~ 95 : 5
Protocol 2: Reagent-Controlled Regiodivergent Cyclization of this compound with β-Ketoesters

This protocol demonstrates how the choice of reagent can completely switch the regiochemical outcome of the reaction between this compound and a β-ketoester.

Reaction Pathway Visualization:

G cluster_0 Pathway A: Radical Initiator cluster_1 Pathway B: Lewis Acid Catalyst a1 This compound + β-Ketoester a2 KOt-Bu, CBrCl3 a1->a2 a3 Benzo[d]imidazo[2,1-b]thiazole a2->a3 b1 This compound + β-Ketoester b2 In(OTf)3 b1->b2 b3 Benzo[4,5]thiazolo[3,2-a]pyrimidin-4-one b2->b3

Caption: Reagent-controlled regiodivergent synthesis.

Procedure A: Synthesis of Benzo[d]imidazo[2,1-b]thiazoles (Radical Pathway)

  • To a solution of this compound (1.2 mmol) and a β-ketoester (e.g., methyl acetoacetate, 1.0 mmol) in a mixture of CBrCl₃ and acetonitrile, add potassium tert-butoxide (KOt-Bu, 2.0 mmol).

  • Reflux the reaction mixture for 16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired benzo[d]imidazo[2,1-b]thiazole derivative.

Procedure B: Synthesis of Benzothiazolo[3,2-a]pyrimidin-4-ones (Lewis Acid Pathway)

  • To a solution of this compound (1.5 mmol) and a β-ketoester (e.g., methyl acetoacetate, 1.0 mmol) in a suitable solvent (e.g., dichloroethane), add indium(III) trifluoromethanesulfonate (In(OTf)₃, 10 mol%).

  • Reflux the reaction mixture for the appropriate time, monitoring by TLC.

  • Upon completion, cool the mixture and concentrate under vacuum.

  • Purify the crude product by column chromatography to yield the benzothiazolo[3,2-a]pyrimidin-4-one.

Yields for Benzothiazolo[3,2-a]pyrimidin-4-one Synthesis with Various Substituted 2-Aminobenzothiazoles

Substituent on this compoundProduct Yield (%)
H85
6-Methyl92
4,6-Dimethyl95
6-Methoxy88
6-Fluoro96
6-Chloro98
6-Bromo99
6-Ester85
6-Trifluoromethyl90

This technical support center provides a starting point for addressing the challenges of regioselective functionalization of the this compound ring. By understanding the underlying principles and having access to practical troubleshooting advice and detailed protocols, researchers can more effectively design and execute their synthetic strategies.

References

stability issues and degradation pathways of 2-aminobenzothiazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2-aminobenzothiazole compounds. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and experimentation of this compound and its derivatives.

Question 1: My this compound sample has changed color (e.g., from beige to brown). Is it still usable?

Answer: A color change often indicates degradation. This compound and its derivatives can be susceptible to oxidation, which may lead to the formation of colored impurities, such as 2-azobenzothiazoles or polymeric products of the aniline black type.[1] It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the sample should be discarded.

Question 2: I am observing poor solubility of my this compound compound in aqueous solutions. What can I do?

Answer: this compound itself has low water solubility. To improve solubility, consider the following:

  • pH adjustment: The amino group can be protonated at acidic pH, which may increase aqueous solubility. However, be aware that extreme pH conditions can promote hydrolysis.

  • Use of co-solvents: Organic solvents like DMSO, DMF, or ethanol can be used to prepare stock solutions, which can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.

  • Salt formation: If applicable, using a salt form of your compound (e.g., hydrobromide) may enhance aqueous solubility.

Question 3: My reaction involving a this compound derivative is giving low yields and multiple side products. What could be the cause?

Answer: This could be due to several factors related to compound stability:

  • Incompatible Reagents: 2-Aminobenzothiazoles are incompatible with strong oxidizing agents and strong bases.[2][3] These can lead to unwanted side reactions and degradation.

  • Thermal Instability: While generally stable at normal temperatures, prolonged exposure to high temperatures can cause decomposition, leading to the formation of carbon oxides, nitrogen oxides, and sulfur oxides.[2][3]

  • Hydrolysis: The imine bond in Schiff base derivatives of this compound can be susceptible to hydrolysis, especially in the presence of metal ions like Zn(II) and Cu(II).

Question 4: How should I store my this compound compounds to ensure long-term stability?

Answer: To minimize degradation, store this compound compounds in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light to prevent potential photodegradation. For sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is recommended.

Question 5: I suspect my compound is degrading during my experiment. How can I identify the degradation products?

Answer: A combination of analytical techniques is often necessary to identify degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradation products. Common degradation pathways include hydroxylation on the aromatic ring, for instance at the 4 or 6 position.

Degradation Pathways and Stability Data

This compound is a relatively stable compound under standard conditions. However, it can degrade under specific stress conditions. The primary degradation pathways include oxidation, photodegradation, and hydrolysis, particularly for its derivatives.

Summary of Stability Data for this compound
Stress ConditionReagents/ConditionsObserved DegradationDegradation ProductsReference
Oxidation Sodium hypochloriteFormation of red-brown precipitate2-Azobenzothiazoles and polymeric products
Photodegradation >300 nm light with Fe(III)-NTA37% degradation after 125 hours4-Hydroxy-2-aminobenzothiazole (4OH-ABT), 6-Hydroxy-2-aminobenzothiazole (6OH-ABT)
Biodegradation Rhodococcus rhodochrous26% degradation after 125 hoursAmmonia, Sulphate, Hydroxylated derivatives
Hydrolysis (of derivatives) Zn(II) or Cu(II) complexes of Schiff base derivativesHydrolysis of the imine bondThis compound and the corresponding aldehyde
Thermal Decomposition High temperaturesGeneration of irritating and toxic gasesCarbon oxides, nitrogen oxides, sulfur oxides

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Derivatives

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Objective: To assess the stability of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate HPLC column (e.g., C18)

  • HPLC with UV or DAD detector, and preferably a Mass Spectrometer (LC-MS)

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature and monitor at various time points.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

    • Also, reflux the stock solution at a set temperature.

    • Sample at different time points, cool to room temperature, and analyze.

  • Photodegradation:

    • Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze samples at various time intervals. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the main peak area.

    • Characterize degradation products using LC-MS if available.

Visualizations

Degradation Pathways of this compound

Figure 1. Potential Degradation Pathways for this compound A This compound B Hydroxylated Products (e.g., 4-OH-ABT, 6-OH-ABT) A->B Photodegradation / Biodegradation C Oxidized Products (e.g., 2-Azobenzothiazole) A->C Chemical Oxidation D Gaseous Products (COx, NOx, SOx) A->D Thermal Decomposition

Caption: Potential Degradation Pathways for this compound.

Experimental Workflow for Stability Testing

Figure 2. Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC / LC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Start Prepare Compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Establish Degradation Profile Analysis->Report

Caption: Workflow for Forced Degradation Studies.

Troubleshooting Logic for Unexpected Results

Figure 3. Troubleshooting Decision Tree Start Unexpected Experimental Result (e.g., low yield, new peaks) CheckPurity Check Purity of Starting Material Start->CheckPurity ReviewConditions Review Experimental Conditions Start->ReviewConditions Purify Purify Starting Material CheckPurity->Purify Impure Incompatible Incompatible Reagents? (Strong oxidants/bases) ReviewConditions->Incompatible Check Reagents HarshTemp Harsh Temperature/pH? ReviewConditions->HarshTemp Check Temp/pH ModifyProtocol Modify Protocol: Use milder reagents/conditions Incompatible->ModifyProtocol Yes HarshTemp->ModifyProtocol Yes

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Technical Support Center: Catalyst Management in 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and recovery in the synthesis of 2-aminobenzothiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on catalyst-related problems.

Issue 1: Decreased Reaction Yield or Rate Over Consecutive Runs

Possible Cause: Catalyst deactivation due to poisoning, fouling, or sintering.

Troubleshooting Steps:

  • Identify the Cause:

    • Poisoning: Review all reactants and solvents for potential impurities. Common poisons for metal catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles.[1][2] For palladium catalysts, iodides can act as a poison by strongly binding to the metal surface.

    • Fouling: The catalyst surface may be blocked by carbonaceous deposits or polymeric byproducts from the reaction. This is a common issue with heterogeneous catalysts in organic synthesis.

    • Sintering: If the reaction is conducted at high temperatures, the metal particles on a supported catalyst may agglomerate, reducing the active surface area.[3]

    • Leaching: For heterogeneous catalysts, the active metal may be dissolving into the reaction mixture. This can be tested using a hot filtration test.

  • Implement Corrective Actions:

    • Purify Reactants: Ensure all starting materials and solvents are of high purity to avoid introducing catalyst poisons.

    • Optimize Reaction Conditions: Lowering the reaction temperature may mitigate sintering. Adjusting reactant concentrations or reaction time can sometimes reduce the formation of byproducts that cause fouling.

    • Catalyst Regeneration: Attempt to regenerate the catalyst using a suitable protocol (see Experimental Protocols section).

Issue 2: Inconsistent Reaction Performance

Possible Cause: Variability in catalyst activity or the presence of reversible inhibitors.

Troubleshooting Steps:

  • Catalyst Characterization: If possible, characterize the fresh and spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify changes in the catalyst's chemical state or the presence of surface contaminants.

  • Screen for Inhibitors: Reaction byproducts can sometimes act as reversible inhibitors.[1] Analyze the reaction mixture at different stages to identify the buildup of any potential inhibitory species.

  • Standardize Catalyst Handling: Ensure consistent procedures for catalyst storage, handling, and addition to the reaction to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for this compound synthesis?

A1: A variety of catalysts are employed, including:

  • Transition Metal Catalysts: Copper salts (e.g., CuI, Cu(OAc)₂), Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ruthenium salts (e.g., RuCl₃), and Nickel(II) salts are frequently used for oxidative cyclization and cross-coupling reactions.[4]

  • Heterogeneous Catalysts: P₂O₅ supported on SiO₂ is a common acidic catalyst for multicomponent reactions.

  • Non-Metal Catalysts: Iodine can be used as a catalyst in some synthetic routes.

Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?

A2: The primary deactivation mechanisms include:

  • Poisoning: This occurs when impurities or byproducts strongly adsorb to the catalyst's active sites, rendering them inactive. For copper catalysts, ligation of carbonate bases to the active species has been proposed as a deactivation pathway. Nitrogen and sulfur-containing heterocycles can also act as poisons for metal catalysts.

  • Fouling: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block access to the active sites.

  • Sintering: At elevated temperatures, small metal particles on a support can merge into larger ones, leading to a loss of active surface area.

  • Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of catalytic activity and potential product contamination.

Q3: How can I determine if my heterogeneous catalyst is leaching into the reaction mixture?

A3: A hot filtration test is a common method to assess catalyst leaching. The procedure involves filtering the catalyst from the reaction mixture at an intermediate conversion point while maintaining the reaction temperature. The filtrate is then allowed to continue reacting. If the reaction proceeds further, it suggests that the active catalytic species has leached into the solution. For a more quantitative analysis, the filtrate can be analyzed for the presence of the metal by techniques such as Inductively Coupled Plasma (ICP) spectroscopy.

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalysts can be regenerated. The appropriate method depends on the nature of the catalyst and the deactivation mechanism. For example:

  • Fouled Catalysts: Washing with appropriate solvents can remove adsorbed impurities or byproducts. For some heterogeneous catalysts like P₂O₅/SiO₂, washing with hot ethanol followed by vacuum drying has been reported to restore activity.

  • Sintered or Poisoned Catalysts: More aggressive regeneration procedures, such as high-temperature oxidation followed by reduction, may be necessary for supported metal catalysts.

Quantitative Data on Catalyst Reusability

The following table summarizes the reusability of a P₂O₅/SiO₂ catalyst in a multicomponent reaction.

Reuse CycleProduct Yield (%)
194
293
392
492
591

Data sourced from a study on the synthesis of carbamatoalkyl naphthols using a P₂O₅/SiO₂ catalyst, demonstrating high stability and reusability under the employed conditions.

Experimental Protocols

Protocol 1: Hot Filtration Test for Heterogeneous Catalysts

Objective: To determine if the active catalytic species is leaching from the solid support into the reaction solution.

Methodology:

  • Set up the synthesis of this compound using the heterogeneous catalyst as per the established protocol.

  • Allow the reaction to proceed to approximately 50% conversion, monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • At this point, quickly filter the reaction mixture through a pre-heated filter (e.g., a sintered glass funnel) to remove the solid catalyst. It is crucial to maintain the reaction temperature during filtration to prevent precipitation of dissolved species.

  • Transfer the hot filtrate to a new reaction vessel and continue to heat at the reaction temperature.

  • Monitor the progress of the reaction in the filtrate over time.

  • Interpretation of Results:

    • No further reaction: If the reaction in the filtrate does not proceed, it indicates that the catalysis is truly heterogeneous.

    • Reaction continues: If the reaction continues to progress in the filtrate, it suggests that the active catalyst has leached from the support into the solution.

Protocol 2: Regeneration of P₂O₅/SiO₂ Catalyst

Objective: To restore the catalytic activity of a used P₂O₅/SiO₂ catalyst.

Methodology:

  • After the reaction is complete, separate the P₂O₅/SiO₂ catalyst from the reaction mixture by filtration.

  • Wash the recovered catalyst thoroughly with hot ethanol (e.g., 3 x 20 mL) to remove any adsorbed organic residues.

  • Dry the washed catalyst in a vacuum oven at 50°C for at least 1 hour.

  • The regenerated catalyst can then be reused in subsequent reactions. The activity of the reused catalyst should be compared to that of the fresh catalyst to determine the efficiency of the regeneration process.

Visualizations

Catalyst_Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Chemical Contaminants Fouling Fouling (Coke/Polymer Deposition) Active_Catalyst->Fouling Reaction Byproducts Sintering Sintering (Thermal Agglomeration) Active_Catalyst->Sintering High Temperature Leaching Leaching (Metal Dissolution) Active_Catalyst->Leaching Solvent Effects Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation in chemical synthesis.

Troubleshooting_Workflow Start Low Reaction Yield/Rate Observed Check_Purity Verify Purity of Reactants and Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Check_Conditions No Impurity_Issue Impurity Identified Check_Purity->Impurity_Issue Yes Hot_Filtration Perform Hot Filtration Test (for Heterogeneous Catalysts) Check_Conditions->Hot_Filtration No Condition_Issue Suboptimal Conditions Identified Check_Conditions->Condition_Issue Yes Regenerate Attempt Catalyst Regeneration Hot_Filtration->Regenerate No Leaching_Issue Leaching Confirmed Hot_Filtration->Leaching_Issue Yes Replace Use Fresh Catalyst Regenerate->Replace Unsuccessful Deactivation_Issue Deactivation Confirmed Regenerate->Deactivation_Issue Successful

Caption: A logical workflow for troubleshooting low catalyst performance.

References

Validation & Comparative

comparative analysis of 2-aminobenzothiazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-aminobenzothiazole, a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, has been approached through various chemical strategies. This guide provides a comparative analysis of three prominent methods for its synthesis: the Hugerschoff Reaction, synthesis from aniline and potassium thiocyanate, and synthesis from 2-aminothiophenol. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable method for their applications.

Data Presentation

The following table summarizes the quantitative data for the three primary synthesis methods of this compound, offering a clear comparison of their performance based on reported experimental findings.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)
Aniline & Potassium Thiocyanate AnilinePotassium thiocyanate, Bromine, Acetic acidNot specifiedIce-cold to room temp.74% (for 6-nitro-2-aminobenzothiazole)
From 2-Aminothiophenol 2-AminothiophenolCyanogen bromideNot specifiedNot specifiedHigh yields reported

Method 1: The Hugerschoff Reaction

The Hugerschoff reaction is a classical and effective method for the synthesis of 2-aminobenzothiazoles through the oxidative cyclization of arylthioureas.[1][2] This method is widely recognized for its high yields, particularly for substituted derivatives.

Experimental Protocol

A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid. To this solution, a catalytic amount of bromine (8 g) is added. The reaction mixture is maintained at a temperature of 65-70°C for a period of 1.5 to 6 hours, with the reaction progress monitored by thin-layer chromatography. Upon completion, nitrogen gas is passed through the reaction mixture with vigorous stirring for 2 hours. The resulting solution is then cooled to 15°C and poured onto 500 g of ice. The precipitated solid is collected by filtration, reslurried in 800 mL of water, and basified with 28% aqueous ammonia. The final product is collected by filtration, washed with water, and dried.[3] For 2-amino-6-methylbenzothiazole, this method has been reported to yield up to 95%.[3]

Reaction Pathway

Hugerschoff_Reaction A Phenylthiourea B Electrophilic attack by Br+ A->B C Intermediate B->C D Intramolecular Cyclization C->D E This compound D->E

Figure 1: Hugerschoff Reaction Pathway

Method 2: Synthesis from Aniline and Potassium Thiocyanate

This method provides a direct route to 2-aminobenzothiazoles from readily available anilines. The reaction proceeds via the formation of a thiocyanate intermediate, which then undergoes cyclization.[4]

Experimental Protocol

Substituted aniline is treated with potassium thiocyanate in the presence of glacial acetic acid. The reaction is initiated by the addition of bromine while maintaining the temperature in an ice-cold bath. The reaction mixture is stirred until the reaction is complete. The product is then isolated by neutralization. For the synthesis of 6-nitro-2-aminobenzothiazole, a yield of 74% has been reported.

Reaction Pathway

Aniline_Thiocyanate_Reaction A Aniline B Reaction with KSCN/Br2 A->B C Thiocyanatoaniline Intermediate B->C D Intramolecular Cyclization C->D E This compound D->E

Figure 2: Aniline and Thiocyanate Reaction Pathway

Method 3: Synthesis from 2-Aminothiophenol

The reaction of 2-aminothiophenol with various reagents is a versatile and widely employed method for the synthesis of 2-substituted benzothiazoles. For the synthesis of this compound specifically, cyanogen bromide is a key reagent. This approach benefits from the high reactivity of 2-aminothiophenol, often leading to high yields under mild conditions.

Experimental Protocol

While a specific detailed protocol for the reaction with cyanogen bromide was not available in the provided search results, the general principle involves the condensation of 2-aminothiophenol with a source of the C2-amino group. In a typical procedure for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol, the reactants are often stirred in a suitable solvent at room temperature or with gentle heating. The use of catalysts such as nano-BF3/SiO2 has been shown to produce excellent yields in related syntheses.

Reaction Pathway

Aminothiophenol_Reaction A 2-Aminothiophenol B Reaction with Cyanogen Bromide A->B C Thiourea Intermediate B->C D Cyclization C->D E This compound D->E

Figure 3: 2-Aminothiophenol Reaction Pathway

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Its versatility and synthetic accessibility have made it a focal point for the development of novel therapeutic agents.[3] This guide provides a comparative analysis of this compound derivatives, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents, supported by experimental data from recent studies.

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have demonstrated the potential of this compound derivatives as potent anticancer agents, often by targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[4][5] The structure-activity relationship reveals that substitutions on both the benzothiazole ring and the 2-amino group are crucial for cytotoxic activity.

Key SAR Insights for Anticancer Activity:

  • Substitution on the Benzothiazole Ring: Modifications at the C6 position of the benzothiazole ring have been shown to produce highly active compounds.

  • Substitution on the Phenyl Ring: The introduction of substituents on a phenyl ring attached to the core structure often enhances cytotoxic activity. Shifting a substituent from the C4 position to the C2 position, however, can lead to a significant decrease in activity.

  • Piperazine Moieties: The incorporation of substituted piperazine moieties has been a successful strategy in developing potent anticancer derivatives.

Below is a summary of the in vitro anticancer activity of selected this compound derivatives from various studies.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDModificationsMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Other Cell LinesReference
OMS5 4-Nitroaniline derivative22.1325.12---
OMS14 Piperazine-4-nitroaniline derivative61.0331.62---
8i N-(4-chlorophenyl) derivative6.34-->50MDAMB-231: 10.11
8m N-(4-bromophenyl) derivative8.30--13.24MDAMB-231: 15.21
Compound 20 Thiazolidinedione (TZD) hybrid8.27-7.449.99-
IVe Optically active thiourea derivative15-30---EAC: 10-24, HeLa: 33-48
IVf Optically active thiourea derivative15-30---EAC: 10-24, HeLa: 33-48

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency. EAC: Ehrlich Ascites Carcinoma.

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases, particularly within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates Proliferation Cell Growth & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->Akt

PI3K/Akt signaling pathway targeted by this compound derivatives.

Antimicrobial Activity: A Renewed Front Against Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives have shown significant promise as both antibacterial and antifungal agents. The SAR for this class of compounds indicates that the nature and position of substituents are critical for determining the spectrum and potency of antimicrobial activity.

Key SAR Insights for Antimicrobial Activity:

  • Thiazolidinone and Arylidene Moieties: The incorporation of thiazolidinone and arylidene moieties onto the this compound core has yielded compounds with broad-spectrum antimicrobial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), on the aryl ring of acyl groups can be beneficial for activity.

  • Hydroxyl Groups: Substitution with a hydroxyl group at the 2nd position of a benzylidene ring has been found to improve antibacterial action.

  • Linker Length: A three-atom linkage between the this compound core and benzylamine moieties appears preferable for antibacterial activity.

The following table summarizes the minimum inhibitory concentrations (MIC) for representative derivatives against various microbial strains.

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDModificationsS. aureusE. coliP. aeruginosaC. albicansReference
3d 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivativeMRSA: Good Activity---
3h 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivativeMRSA: Good Activity---
41c Isatin derivative12.53.16.2-
46a Schiff base, 2-OH on benzylidene-15.6215.62-
46b Schiff base, 2-OH on benzylidene-15.6215.62-
133 Unspecified derivative78.12578.125--

Note: MIC is the minimum inhibitory concentration required to prevent visible growth. Lower values indicate higher potency. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The synthesis and evaluation of this compound derivatives follow established chemical and biological methodologies.

General Synthesis Workflow: The synthesis of novel derivatives typically starts from a commercially available or synthesized this compound core. Subsequent reactions, such as nucleophilic substitution or condensation reactions, are used to introduce various substituents. For instance, reacting this compound with chloroacetyl chloride, followed by amination and condensation with aldehydes, can yield a variety of thiazolidinone derivatives.

SAR_Workflow start This compound Core Structure design Design of Derivatives (In Silico Modeling) start->design synthesis Chemical Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization screening Biological Screening (e.g., MTT, MIC assays) characterization->screening hit Identify Hit Compounds screening->hit sar Establish SAR hit->sar lead_opt Lead Optimization sar->lead_opt lead_opt->design Iterative Refinement

General workflow for a Structure-Activity Relationship (SAR) study.

Key Experimental Methodologies:

  • Structural Characterization: The structures of newly synthesized compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

  • In Vitro Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Antimicrobial Susceptibility Testing (Broth Microdilution): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the compound are incubated with a standardized inoculum of a microorganism, and the lowest concentration that inhibits visible growth is recorded as the MIC.

  • Enzyme Inhibition Assays: To determine the mechanism of action, specific enzyme assays are performed. For instance, the activity of PI3K kinases can be measured using kits that detect the phosphorylation of their substrates.

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins in a sample. It can confirm the downregulation of key proteins in a signaling pathway, such as p-Akt, following treatment with an inhibitor.

Conclusion

The this compound scaffold remains a highly valuable template for the design of new therapeutic agents. Structure-activity relationship studies have provided crucial insights into the structural requirements for potent anticancer and antimicrobial activity. For anticancer agents, modifications that enhance interaction with kinase active sites, such as those in the PI3K pathway, are a promising strategy. For antimicrobial agents, the focus is on developing derivatives that can overcome existing resistance mechanisms. The data presented in this guide highlights the most effective modification sites and substituent types, offering a rational basis for the future design of more potent and selective this compound-based drugs.

References

Unraveling the Biological Potential of 2-Aminobenzothiazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount for rational drug design. This guide provides a comparative analysis of the biological activities of positional isomers of 2-aminobenzothiazole, a privileged scaffold in medicinal chemistry. We delve into their anticancer and antimicrobial properties, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

The this compound core is a versatile starting point for the development of a wide array of therapeutic agents. The position of substituents on the benzothiazole ring can significantly influence the compound's interaction with biological targets, thereby altering its efficacy and spectrum of activity. While direct comparative studies of a complete set of positional isomers are limited, analysis of structure-activity relationship (SAR) studies across various reports allows for valuable insights into the impact of substituent placement.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. Below, we summarize the available quantitative data for anticancer and antimicrobial activities of various positional isomers.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively explored against a multitude of cancer cell lines. The substitution pattern on the benzothiazole ring plays a crucial role in determining the cytotoxic potency.

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
Ureido picolinamide benzothiazoles6-chloro, 6-trifluoromethoxyVariousPotent broad-spectrum activity[1]
Thiazolidinone-benzothiazoles6-nitroMCF-7 (Breast), HepG2 (Liver)36 nM, 48 nM[1]
2-Arylaminobenzothiazoles6-methoxyHeLa (Cervical)0.5 ± 0.02[1]
2-Arylaminobenzothiazoles6-methoxy, 5-methylHeLa (Cervical)0.6 ± 0.29[1]
Naphthalimide derivatives6-substitutionHT-29, A549, MCF-73.47 ± 0.2, 3.89 ± 0.3, 5.08 ± 0.3[1]
Amide-based benzothiazoles6-chloroacetylA549 (Lung)9.0 ± 1.0 µg/mL
Amide-based benzothiazoles6-chloroacetylA549 (Lung)10.67 ± 2.02 µg/mL
This compound-TZDUnspecified on ringHepG2, HCT-116, MCF-79.99, 7.44, 8.27
PI3Kα inhibitorsUnspecified on ringMCF-7Potent inhibition

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution as experimental conditions may vary.

Structure-Activity Relationship Insights:

From the available data, certain trends in the structure-activity relationship for anticancer activity can be inferred:

  • Substitution at the 6-position appears to be a favorable modification for enhancing anticancer activity, with various functional groups leading to potent cytotoxicity.

  • The presence of electron-withdrawing groups , such as nitro and chloro, at the 6-position has been shown to impart significant anticancer activity.

  • Derivatives incorporating a thiazolidinone moiety have demonstrated nanomolar potency against breast and liver cancer cell lines.

  • For some derivatives, a 4,7-diCH3 substitution pattern was found to be favorable for antiproliferative activity.

Antimicrobial Activity

This compound derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The position of substituents on the benzothiazole ring is a key determinant of their antimicrobial efficacy.

Compound ClassSubstitution PatternMicroorganismMIC (µg/mL)Reference
6-substituted 2-aminobenzothiazoles6-substitutionCandida albicans, C. parapsilosis, C. tropicalis4-8
5-substituted 2-aminobenzothiazoles5-substitutionESKAPE pathogens< 0.03 (Gram-positive), 4-16 (Gram-negative)
N,N-disubstituted 2-aminobenzothiazolesUnspecified on ringStaphylococcus aureus2.9 µM
Thiazolidinone derivativesUnspecified on ringBacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureusActive
Arylidene derivativesUnspecified on ringAspergillus niger, Aspergillus flavus, Fusarium oxysporum, Trichoderma virideActive

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Structure-Activity Relationship Insights:

  • Substitution at the 5- and 6-positions of the benzothiazole ring has been shown to be effective for developing potent antimicrobial agents.

  • Specifically, 5-substituted derivatives have demonstrated excellent activity against a broad range of ESKAPE pathogens, which are known for their multidrug resistance.

  • The introduction of different moieties at the 2-amino group can also significantly modulate the antimicrobial spectrum and potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test this compound isomers for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The this compound isomers are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound isomers are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Anticancer Signaling Pathways

Several this compound derivatives exert their anticancer effects by targeting crucial components of signaling cascades that are often dysregulated in cancer.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound Isomers Inhibitor->RTK Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound isomers.

Antimicrobial Mechanism of Action

In the context of antimicrobial activity, certain this compound derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.

antimicrobial_workflow cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Inhibitor This compound Isomers Inhibitor->DNA_Gyrase

Caption: Inhibition of bacterial DNA gyrase by this compound isomers, leading to the disruption of DNA replication.

References

Comparative Docking Analysis of 2-Aminobenzothiazole-Based Inhibitors in Cancer and Bacterial Targets

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in silico and in vitro performance of novel 2-aminobenzothiazole derivatives against key protein targets, including PI3Kγ and bacterial histidine kinases.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This guide provides a comparative analysis of recently developed this compound-based inhibitors, focusing on their performance in molecular docking studies and corresponding in vitro biological assays. The data presented herein, derived from peer-reviewed studies, offers a valuable resource for the rational design and development of next-generation therapeutic agents targeting cancer and infectious diseases.

Performance Comparison of this compound Inhibitors

The following tables summarize quantitative data from comparative studies of this compound derivatives. Table 1 details the in silico docking performance and in vitro biological activity of novel compounds targeting the PI3Kγ enzyme, a key protein in cancer signaling pathways.[1] Table 2 presents the in vitro inhibitory activity of a separate class of this compound derivatives against a model bacterial histidine kinase, a crucial component in bacterial virulence and signal transduction.

Table 1: Docking Scores and Biological Activity of this compound Derivatives Against PI3Kγ

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1 113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2 121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5 118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14 134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15 138.055Not ReportedPI3Kγ7JWE
OMS16 153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference) 81.11Co-crystallized LigandPI3Kγ7JWE

Data sourced from Salih, O. M., et al. (2024).[1]

Table 2: In Vitro Activity of this compound Derivatives Against a Model Histidine Kinase (HK853)

Compound IDIC50 (µM)Target
Rilu-1 7.15HK853
Rilu-2 1.21HK853
C-12 29.0HK853
C-15 46.8HK853
C-16 50.1HK853
C-17 119HK853

Data sourced from Fihn, C. A., et al. (2023).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the cited studies for molecular docking and biological evaluation.

Molecular Docking Protocol for PI3Kγ Inhibitors

The in silico analysis of the this compound derivatives against PI3Kγ was performed using the LibDock algorithm within Biovia Discovery Studio 2021.[1]

  • Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein, co-crystallized with the inhibitor gedatolisib, was obtained from the Protein Data Bank (PDB code: 7JWE). The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.

  • Active Site Definition: The binding site was defined based on the location of the co-crystallized ligand (gedatolisib) within the protein structure.

  • Docking Validation: The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it using the LibDock algorithm. The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of 1.29 Å, being below the 2.0 Å threshold, indicated a reliable docking protocol.

  • Ligand Docking: The synthesized this compound derivatives were then docked into the defined active site of the PI3Kγ protein using the default settings of the LibDock algorithm. The resulting poses were scored, with higher LibDock scores indicating more favorable binding interactions.

PI3Kγ Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against PI3Kγ was evaluated to determine their biological efficacy.

  • Assay Principle: The assay measures the ability of the test compounds to inhibit the kinase activity of the PI3Kγ enzyme.

  • Procedure: The compounds were tested at a concentration of 100 µM. The percentage of enzyme inhibition was determined by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. For the most potent compounds, a dose-response curve was generated to calculate the half-maximal inhibitory concentration (IC50) value.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a generalized molecular docking workflow and the PI3K signaling pathway, a key target in cancer therapy.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis Protein_Prep Protein Preparation (PDB Download, H+ Addition) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., LibDock, AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Energy/Score) Docking->Scoring Analysis Pose Analysis (Interactions, RMSD) Scoring->Analysis PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT recruits PDK1->AKT activates Downstream Cell Survival, Growth, Proliferation AKT->Downstream Inhibitor This compound Inhibitor Inhibitor->PI3K inhibits

References

Unveiling the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 2-aminobenzothiazole analogs reveals a promising class of compounds with significant anticancer activity. This guide provides a detailed comparison of their efficacy in both laboratory-based cell cultures (in vitro) and animal models (in vivo), offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols and pathway visualizations, underscores the potential of these molecules as future cancer therapeutics.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating potent inhibitory activity against a range of cancer-related targets. This guide synthesizes data from multiple studies to present a clear comparison of the performance of various this compound analogs, focusing on their journey from promising in vitro candidates to effective agents in preclinical in vivo models.

Quantitative Efficacy Comparison

The following tables summarize the in vitro cytotoxic activity and in vivo tumor growth inhibition of representative this compound analogs targeting key oncogenic proteins.

Table 1: In Vitro Cytotoxicity of this compound Analogs

Compound IDTargetCancer Cell LineIC50 (µM)
DYRK2 Inhibitor
YK-2-69DYRK2PC-3 (Prostate)Not specified
DU145 (Prostate)Not specified
BCL-XL Inhibitor
Compound 64BCL-XLH146 (Small Cell Lung)Not specified
VEGFR-2 Inhibitors
Compound 20VEGFR-2HCT-116 (Colon)7.44
HepG2 (Liver)9.99
MCF-7 (Breast)8.27
Compound 21VEGFR-2HCT-116 (Colon)12.14
HepG2 (Liver)10.34
MCF-7 (Breast)11.21
EGFR Inhibitors
Compound 13EGFRHCT116 (Colon)6.43 ± 0.72
A549 (Lung)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
Compounds 14-18EGFRPC3 (Prostate)0.315 - 2.66
MCF-7 (Breast)0.315 - 2.66
A549 (Lung)0.315 - 2.66
HCT-116 (Colon)0.315 - 2.66
MDA-MB-231 (Breast)0.315 - 2.66

Table 2: In Vivo Antitumor Efficacy of this compound Analogs

Compound IDTargetAnimal ModelCancer TypeDosageTumor Growth Inhibition (%)
DYRK2 Inhibitor
YK-2-69DYRK2DU145 & PC-3 Xenograft (Mice)ProstateNot specifiedMore potent than enzalutamide
BCL-XL Inhibitor
Compound 64BCL-XLTumor-bearing SCID-Beige MiceNot specifiedNot specifiedModest

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Aminobenzothiazole This compound Analogs Aminobenzothiazole->RTK Inhibition Aminobenzothiazole->PI3K Inhibition

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Apoptosis_Pathway Bax_Bak Bax/Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilization Bcl_XL BCL-XL Bcl_XL->Bax_Bak inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Aminobenzothiazole This compound (BCL-XL Inhibitor) Aminobenzothiazole->Bcl_XL Inhibition

Figure 2: Induction of apoptosis via BCL-XL inhibition.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Measurement 6. Regular Tumor Volume Measurement Treatment->Measurement Endpoint 7. Endpoint: Tumor Excision & Weight Measurement->Endpoint Analysis 8. Calculation of Tumor Growth Inhibition (%) Endpoint->Analysis

Figure 3: General workflow for in vivo xenograft studies.

Detailed Experimental Protocols

A summary of the key experimental methodologies is provided below to facilitate the replication and extension of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. The viable cells metabolize the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., PC-3 for prostate cancer) is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: The tumor volume is monitored regularly. When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (vehicle control, positive control, and different doses of the test compound).

  • Compound Administration: The this compound analog is administered to the mice via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every few days, and the tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the vehicle control group.

This comparative guide highlights the significant potential of this compound analogs as a versatile scaffold for the development of novel anticancer agents. The strong correlation between in vitro potency and in vivo efficacy for several derivatives targeting critical cancer pathways provides a solid foundation for further preclinical and clinical development. Researchers are encouraged to utilize the presented data and protocols to advance the discovery of next-generation cancer therapies.

A Comparative Analysis of Novel 2-Aminobenzothiazole Derivatives and Existing Drugs Targeting the PI3K Pathway in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of newly synthesized 2-aminobenzothiazole derivatives against the established FDA-approved drug, Alpelisib, in the context of anticancer activity, with a focus on the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid in the evaluation of these novel compounds for future drug development.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for novel this compound derivatives and the existing drug Alpelisib, focusing on their inhibitory activity against PI3K isoforms and their cytotoxic effects on cancer cell lines.

Table 1: Comparative Inhibitory Activity against PI3K Isoforms

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
Alpelisib (BYL719) 5[1]1200[1]250[1]290[1]
Compound 8i 1.03[2]---
OMS14 ---65% inhibition @ 100 µM

'-' indicates data not available.

Table 2: Comparative Cytotoxic Activity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
OMS5 22.1334.21
OMS14 28.1461.03
Compound 8i 6.34-
Alpelisib (BYL719) 0.5 - 1.5 (in various PIK3CA mutant breast cancer cell lines)-

'-' indicates data not available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays used to measure the activity of phosphoinositide 3-kinases (PI3Ks).

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)

  • Test compounds (this compound derivatives, Alpelisib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and test compound solution.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • MCF-7 and A549 cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of these this compound derivatives.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivatives / Alpelisib Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by the compounds.

Experimental_Workflow start Start: Synthesized This compound Derivatives in_vitro_kinase In Vitro PI3K Kinase Assay start->in_vitro_kinase cell_viability Cell Viability Assay (MTT) start->cell_viability determine_ic50_kinase Determine IC50 values against PI3K isoforms in_vitro_kinase->determine_ic50_kinase data_analysis Comparative Data Analysis vs. Existing Drugs determine_ic50_kinase->data_analysis determine_ic50_cell Determine IC50 values against cancer cell lines cell_viability->determine_ic50_cell determine_ic50_cell->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: A typical experimental workflow for the in vitro screening of novel anticancer compounds.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Aminobenzothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutic candidates. The 2-aminobenzothiazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating activity against a range of cancer-related targets. This guide provides a comparative analysis of the cross-reactivity and selectivity of various this compound derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation inhibitors.

The development of selective kinase inhibitors is a significant challenge due to the high degree of structural conservation within the ATP-binding site of the human kinome.[1] Non-selective kinase inhibitors can lead to off-target effects and toxicity, hindering their therapeutic potential. Therefore, comprehensive profiling of inhibitor selectivity early in the drug discovery process is crucial.[2][3] This guide focuses on this compound-based inhibitors, a class of compounds that has shown promise in targeting various kinases involved in cancer progression.[4][5]

Comparative Selectivity Profiles of this compound Kinase Inhibitors

The following tables summarize the inhibitory activity and selectivity of representative this compound derivatives against a panel of kinases. These compounds have been investigated for their potential as anticancer agents and target a variety of serine/threonine and tyrosine kinases.

Compound IDTarget KinaseIC50 (nM)Selectivity NotesReference
Compound 1 (BLZ945) CSF1R1>3200-fold selective over c-KIT (IC50 = 3.2 µM) and FLT3 (IC50 = 9.1 µM). Profiled against 468 kinases.
Compound 2 CSF1R5.5Excellent selectivity over PDGFRβ (IC50 = 13 µM).
Compound 3 CSF1R1.4Highly potent with an acceptable selectivity profile against a panel of 468 kinases.
Compound 19 VEGFR-2500Potent VEGFR-2 inhibitor.
Compound 20 VEGFR-2150Comparable potency to sorafenib.
Compound 21 VEGFR-2190Comparable potency to sorafenib.
Compound 40 CDK24290Low micromolar inhibitory activity.
Compound 15g Aurora BPotentShowed selective inhibitory activity against Aurora B over Aurora A.
Compound 15k Aurora BPotentShowed selective inhibitory activity against Aurora B over Aurora A.
ROCK Inhibitors ROCK1/2Low nMOptimized to low nanomolar potencies.
Compound IDKinase Target% Inhibition @ 100 µMReference
OMS14 AKT1 (PKB α)14
AKT3 (PKB γ)28
CDK1/cyclin B24
PDK1 Direct-
PIK3CA E542K / PIK3R1 (p110α/p85α)-
PIK3CD/PIK3R1 (p110δ/p85α)65
PKN-
OMS1 PI3Kγ47
OMS2 PI3Kγ48

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible kinase inhibition data. Below are methodologies for key assays commonly used in the profiling of kinase inhibitors.

Biochemical Kinase Activity Assays

These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.

1. ADP-Glo™ Luminescent Kinase Assay:

This assay quantifies the amount of ADP produced during a kinase reaction, which is a universal product of all kinase reactions.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Materials: Purified active kinase, kinase-specific substrate, ATP, test inhibitor (this compound derivative), ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Incubate the purified kinase with the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After a defined incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:

This method is a homogeneous assay that detects the phosphorylation of a substrate by a kinase.

  • Principle: The assay utilizes a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the antibody. When the substrate is not phosphorylated, the tracer binds to the antibody, leading to a high FRET signal. Kinase activity leads to substrate phosphorylation, which displaces the tracer from the antibody, resulting in a decrease in the FRET signal.

  • Materials: Purified kinase, biotinylated substrate, ATP, test inhibitor, europium-labeled anti-phospho-substrate antibody, and an allophycocyanin (APC)-labeled tracer.

  • Procedure:

    • Perform the kinase reaction in the presence of the test inhibitor.

    • Stop the reaction and add the detection reagents (europium-labeled antibody and APC-labeled tracer).

    • Incubate to allow for antibody binding.

    • Measure the time-resolved fluorescence signals at the donor and acceptor emission wavelengths.

    • The ratio of the signals is used to determine the extent of substrate phosphorylation and, consequently, the kinase inhibition.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: Living cells reduce a tetrazolium salt (MTT) to a colored formazan product, or in the case of CellTiter-Glo®, the amount of ATP present is quantified, which correlates with the number of viable cells.

  • Materials: Cancer cell line of interest, cell culture medium, test inhibitor, and MTT reagent or CellTiter-Glo® reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound inhibitor for a specified period (e.g., 72 hours).

    • Add the MTT or CellTiter-Glo® reagent to each well and incubate.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

    • Determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.

Visualizing Kinase Inhibitor Profiling and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Kinase_Inhibitor_Profiling_Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & Potency cluster_selectivity Selectivity Profiling Compound Library Compound Library Single Concentration Screen Single Concentration Screen Compound Library->Single Concentration Screen High-Throughput Screening Hit Identification Hit Identification Single Concentration Screen->Hit Identification Activity Threshold IC50 Determination IC50 Determination Hit Identification->IC50 Determination Confirmation Kinase Panel Screening Kinase Panel Screening IC50 Determination->Kinase Panel Screening Confirmed Hits Selectivity Analysis Selectivity Analysis Kinase Panel Screening->Selectivity Analysis Cross-reactivity Data Lead Optimization Lead Optimization Selectivity Analysis->Lead Optimization Structure-Activity Relationship

Caption: Workflow for kinase inhibitor profiling.

PI3K_AKT_mTOR_Pathway cluster_inhibitor This compound Inhibitor Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotion Inhibitor 2-ABT Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Aminobenzothiazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative determination of 2-aminobenzothiazole in various biological matrices. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and biomonitoring studies. This document summarizes key performance data, details experimental protocols, and presents a generalized workflow for method validation to aid researchers in this process.

Comparative Analysis of Validated Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound in human urine and fish tissue. As a reference for a common matrix in pre-clinical and clinical studies for which a specific validated method for this compound was not publicly available, a validated method for a novel aminothiazole derivative in rat plasma is also included. This provides insight into the typical performance of a bioanalytical method for a structurally related compound in a blood-based matrix.

Parameter Method 1: LC-MS/MS Method 2: SPE-LC-HRMS Method 3 (Reference): LC-MS/MS for Aminothiazole Derivative
Analyte This compoundThis compoundNovel Aminothiazole (21MAT)
Matrix Human UrineFish TissueRat Plasma
Instrumentation LC-ESI(+)-MS/MSLC-HRMSLC-MS/MS
Sample Preparation Enzymatic deconjugation, Solid-Phase Extraction (SPE)QuEChERS, SPE clean-upProtein Precipitation
Linearity Range Not explicitly stated, but LOD suggests a low ng/mL range0.5 - 500 µg/L (in solution)1.25 - 1250 ng/mL
Limit of Detection (LOD) 0.07 ng/mL0.1 µg/L (instrumental)Not Reported
Limit of Quantification (LOQ) Not explicitly stated0.5 µg/L (instrumental)1.25 ng/mL (as LLOQ)
Accuracy (% Recovery) Not explicitly statedApparent recoveries 62-69% in wastewaterWithin ±15% of nominal concentration
Precision (%RSD) Not explicitly statedIntra-day and Inter-day RSDs were determinedWithin ±15%
Matrix Effect Not explicitly stated-1% to -14% in wastewaterNot explicitly stated
Reference Asimakopoulos et al., 2013[1]Núñez et al., 2023[2]A novel aminothiazole (21MAT) was quantified in analytical solutions using a high-performance liquid chromatography (HPLC) approach that was developed and partially validated for the analysis of in vitro experimental samples.[3][4]

Experimental Protocols

Method 1: LC-MS/MS for this compound in Human Urine

This method was developed for the simultaneous determination of several benzotriazoles and benzothiazoles in human urine.

  • Sample Preparation: Urine samples undergo enzymatic deconjugation with β-glucuronidase to measure the total concentration (free and conjugated forms). This is followed by a Solid-Phase Extraction (SPE) for sample clean-up and concentration.[1]

  • Chromatography: Liquid chromatography is performed to separate the analytes.

  • Detection: Detection is carried out using tandem mass spectrometry with electrospray ionization in positive mode (ESI+).

Method 2: SPE-LC-HRMS for this compound in Fish Tissue

This method details a selective extraction and high-resolution mass spectrometric determination of this compound.

  • Sample Preparation: The fish tissue is first extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The resulting organic extract is then subjected to a clean-up step using a homemade mixed-mode ion-exchange solid-phase extraction (SPE) sorbent.

  • Chromatography: An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) is used for chromatographic separation. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and methanol (B).

  • Detection: High-resolution mass spectrometry (HRMS) is employed for detection. For quantification, the molecular ion [M+H]⁺ at m/z 151.03244 is used.

Method 3 (Reference): LC-MS/MS for a Novel Aminothiazole Derivative in Rat Plasma

This method was developed and validated for a novel aminothiazole compound (21MAT) in rat plasma and serves as a good practice example for bioanalytical method validation in this matrix.

  • Sample Preparation: A protein precipitation method is used to extract the analyte from the plasma samples.

  • Chromatography: A reverse-phase C18 column is used for separation with a mobile phase consisting of a mixture of methanol, acetonitrile, and an ammonium formate solution with formic acid.

  • Detection: The analyte and an internal standard are detected using a mass spectrometer with electrospray ionization in multiple reaction monitoring (MRM) mode.

Visualizing the Workflow: A Generalized Approach to Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a biological matrix, from initial development to application in sample analysis.

Analytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Application Sample Analysis Dev_Objective Define Analytical Requirements (Matrix, Analyte, Sensitivity) Dev_Technique Select Analytical Technique (e.g., LC-MS/MS) Dev_Objective->Dev_Technique Dev_SamplePrep Optimize Sample Preparation (SPE, LLE, PPT) Dev_Technique->Dev_SamplePrep Dev_Chroma Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) Dev_SamplePrep->Dev_Chroma Dev_Detection Optimize MS/MS Parameters (Ionization, MRM transitions) Dev_Chroma->Dev_Detection Val_Specificity Specificity & Selectivity Dev_Detection->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_LOD_LOQ LOD & LOQ Val_Linearity->Val_LOD_LOQ Val_Accuracy Accuracy Val_LOD_LOQ->Val_Accuracy Val_Precision Precision (Intra- & Inter-day) Val_Accuracy->Val_Precision Val_Recovery Extraction Recovery Val_Precision->Val_Recovery Val_Matrix Matrix Effect Val_Recovery->Val_Matrix Val_Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Val_Matrix->Val_Stability App_QC Prepare Calibration Standards & QCs Val_Stability->App_QC App_Analysis Analyze Study Samples App_QC->App_Analysis App_Data Data Processing & Quantification App_Analysis->App_Data App_Report Generate Report App_Data->App_Report

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 2-Aminobenzothiazole

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a compound commonly used in various synthetic applications. Adherence to these procedures is critical due to the inherent hazards of the substance.

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted with strict adherence to safety protocols and in compliance with all applicable federal, state, and local regulations.[3][4]

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.

Hazard ClassificationDescriptionGHS Code
Acute Oral ToxicityHarmful if swallowed.H302
Eye IrritationCauses serious eye irritation.H319
Skin IrritationCauses skin irritation.H315
Acute Inhalation ToxicityHarmful if inhaled.H332
Aquatic ToxicityHarmful to aquatic life.H402

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Chemical safety goggles or glasses.

  • Protective gloves.

  • A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, and an eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to entrust it to an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain.

1. Waste Segregation and Collection:

  • Isolate this compound waste from other chemical waste streams to prevent inadvertent reactions. It is incompatible with strong oxidizing agents.

  • Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, compatible container. For solid waste, double-bagging in heavy-duty plastic bags before placing it in the final disposal container is a recommended practice.

  • Relatively unreactive organic reagents should be collected in a designated container for non-halogenated waste. Solid residues should be placed in a container specifically for solid waste.

2. Container Labeling:

  • Clearly and accurately label the waste container with the chemical name "this compound" and the appropriate hazard symbols.

  • Ensure all components of the waste are identified on the label.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.

  • The SAA must be at or near the point of waste generation.

  • Keep the waste container securely closed except when adding waste.

  • Partially filled, properly labeled containers can remain in the SAA for up to one year.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the disposal service with an accurate description of the waste, including its chemical name and any known hazards.

  • Waste must be disposed of in accordance with all national and local regulations.

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.

    • Avoid generating dust.

    • Clean the affected area thoroughly.

  • Major Spills:

    • Evacuate the area.

    • Contact your institution's emergency response team or EHS department.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Identify this compound Waste (Solid chemical, contaminated labware) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Keep away from incompatible materials) B->C D Place in a Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Contact EHS or Licensed Waste Disposal Contractor for Pickup E->G H Provide Accurate Waste Information G->H I Proper Disposal at an Approved Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the operational handling and disposal of 2-Aminobenzothiazole, tailored for researchers, scientists, and drug development professionals.

This guide provides crucial, immediate safety protocols and operational plans for the handling of this compound. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety information, fostering a deep trust that extends beyond our products.

Personal Protective Equipment (PPE)

A systematic approach to personal protection is the primary defense against accidental exposure to this compound. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Chemical-impermeable gloves and a fire/flame resistant, impervious lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
General Lab coat, closed-toe shoes, and long pants.Standard laboratory practice.

Hazard and Safety Data

This compound presents several health hazards that necessitate careful handling. In case of exposure, immediate and appropriate first aid is critical.

Hazard StatementPrecautionary StatementFirst Aid Measures
Harmful if swallowed.Do not eat, drink or smoke when using this product.If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Causes serious eye irritation.Wear eye protection/ face protection.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
May cause skin irritation.Wear protective gloves. Wash skin thoroughly after handling.If on Skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Occupational Exposure Limits (OELs): As of the latest data, specific Occupational Exposure Limits (PELs, TWAs, STELs) for this compound have not been established by OSHA or ACGIH. Therefore, it is crucial to handle this chemical with a high degree of caution and to keep exposure to an absolute minimum.

Operational Plan: Safe Handling and Use

Adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area.

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.

  • In Solution: When working with this compound in solution, handle it with the same level of caution as the solid form. Avoid splashes and the generation of aerosols.

  • Heating: If heating is required, perform the procedure in a well-ventilated fume hood to capture any potentially toxic fumes of nitrogen and sulfur oxides that may be emitted upon decomposition.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

Spill Response Plan

Immediate and appropriate action is crucial in the event of a this compound spill.

Small Spill (Solid):

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. Isolate the spill area to prevent further contamination.

  • Don PPE: Put on all required personal protective equipment, including respiratory protection.

  • Dampen and Contain: Carefully dampen the spilled solid with 60-70% ethanol to minimize dust.

  • Collect: Use a scoop or other appropriate tools to carefully transfer the dampened material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area. Place the used absorbent paper into the hazardous waste container.

  • Final Cleaning: Wash the spill area with a soap and water solution.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

Large Spill:

  • In the event of a large spill, evacuate the laboratory immediately and follow your institution's emergency procedures. Contact your institution's environmental health and safety (EHS) department for assistance.

Below is a logical workflow for handling a this compound spill.

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate and Isolate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Assess_Spill Assess Spill Size Don_PPE->Assess_Spill Small_Spill Small Spill Procedure Assess_Spill->Small_Spill Small Large_Spill Large Spill Procedure Assess_Spill->Large_Spill Large Dampen Dampen with 60-70% Ethanol Small_Spill->Dampen Contact_EHS Contact Emergency Services / EHS Large_Spill->Contact_EHS Collect Collect Material into Waste Container Dampen->Collect Decontaminate_Area Decontaminate Spill Area Collect->Decontaminate_Area Final_Clean Wash with Soap and Water Decontaminate_Area->Final_Clean Dispose Dispose of Contaminated Waste Final_Clean->Dispose End Response Complete Dispose->End Contact_EHS->End

Caption: Workflow for this compound Spill Response.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.

Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all used PPE, including gloves and lab coats, as hazardous waste.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzothiazole
Reactant of Route 2
2-Aminobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.